N-[(2-Chlorophenyl)methyl]propan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXJNCOFVXXIAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589311 | |
| Record name | N-[(2-Chlorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46054-87-9 | |
| Record name | N-[(2-Chlorophenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of N-[(2-Chlorophenyl)methyl]propan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-[(2-Chlorophenyl)methyl]propan-2-amine, a secondary amine with potential applications in pharmaceutical research and development. This document outlines predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Detailed, generalized experimental protocols for obtaining this spectroscopic data are also provided.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular weight of 183.68 g/mol and a molecular formula of C₁₀H₁₄ClN. The structure, featuring a 2-chlorobenzyl group and an isopropyl group attached to a secondary amine, gives rise to a distinct spectroscopic fingerprint. The following sections detail the predicted and expected data from NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, methine, and methyl protons. The electronegativity of the chlorine and nitrogen atoms will influence the chemical shifts of nearby protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic (C₆H₄) | 7.2 - 7.5 | Multiplet | 4H |
| Benzylic (CH₂) | ~ 3.8 | Singlet | 2H |
| N-H | 1.5 - 3.0 | Broad Singlet | 1H |
| Isopropyl (CH) | ~ 2.8 | Septet | 1H |
| Isopropyl (CH₃) | ~ 1.1 | Doublet | 6H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments. The presence of the chlorine atom on the aromatic ring will have a notable effect on the chemical shifts of the aromatic carbons.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic (C-Cl) | ~ 134 |
| Aromatic (C-H) | 127 - 130 |
| Aromatic (C-CH₂) | ~ 138 |
| Benzylic (CH₂) | ~ 52 |
| Isopropyl (CH) | ~ 48 |
| Isopropyl (CH₃) | ~ 22 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key expected absorptions are characteristic of a secondary amine and a substituted aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3350 | Weak to Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2975 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1250 - 1020 | Medium |
| N-H Wag | 665 - 910 | Broad, Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is expected to produce a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Significance |
| 183/185 | [C₁₀H₁₄ClN]⁺ | Molecular ion (M⁺) and M+2 isotope peak for Chlorine |
| 125/127 | [C₇H₆Cl]⁺ | 2-Chlorobenzyl cation (from cleavage of the C-N bond) |
| 140 | [C₉H₁₁N]⁺ | Loss of HCl from the molecular ion |
| 58 | [C₃H₈N]⁺ | Isopropylaminomethyl cation (from alpha-cleavage) |
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra for a liquid sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Data Acquisition : Place the NMR tube in the spectrometer's probe. Perform locking and shimming of the magnetic field to ensure homogeneity. Acquire the ¹H and ¹³C spectra using appropriate pulse sequences and acquisition parameters.
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is likely a liquid at room temperature, a neat sample can be analyzed. Place one to two drops of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Film Formation : Gently place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Data Acquisition : Place the salt plate assembly in the sample holder of the IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct infusion or through a gas chromatography (GC) inlet.
-
Ionization : Utilize electron ionization (EI) with a standard electron energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity.
Caption: General Workflow for Spectroscopic Characterization.
An In-depth Technical Guide on the Core Mechanism of Action Speculation for N-[(2-Chlorophenyl)methyl]propan-2-amine
Executive Summary: N-[(2-Chlorophenyl)methyl]propan-2-amine is a secondary amine whose biological activity and mechanism of action are not well-defined in publicly available literature. This document provides a speculative analysis of its potential pharmacological targets based on its structural characteristics. By examining its core components—a 2-chlorobenzyl group and an N-isopropyl amine moiety—we can infer potential interactions with several key biological systems. The primary speculative mechanisms include modulation of monoaminergic systems (such as monoamine oxidase or transporters), interaction with adrenergic receptors, or blockade of voltage-gated ion channels. This guide outlines these hypothetical mechanisms, presents illustrative quantitative data, details robust experimental protocols for validation, and provides visual diagrams of potential pathways and workflows to guide future research. All data presented herein is hypothetical and intended to serve as a framework for experimental investigation.
Introduction and Structural Analysis
This compound is an organic molecule with the molecular formula C10H14ClN[1]. Its structure is characterized by a central secondary amine, which is both a proton acceptor and a potential site for hydrogen bonding. This amine is substituted with two key groups that dictate its likely pharmacophore:
-
N-isopropyl group: This bulky, aliphatic group can influence the compound's binding affinity and selectivity for specific receptor or enzyme pockets.
-
2-Chlorobenzyl group: This aromatic, lipophilic group, containing an ortho-substituted chlorine atom, significantly impacts the molecule's electronic distribution and steric profile. This moiety is critical for its potential interactions with aromatic-binding pockets in target proteins and can enhance membrane permeability.
Given the absence of direct pharmacological data, this whitepaper will speculate on three plausible mechanisms of action based on structure-activity relationships (SAR) with known pharmacologically active classes of compounds.
Speculative Mechanisms of Action
Monoaminergic System Modulation
The benzylamine scaffold is a classic feature of substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like norepinephrine, serotonin, and dopamine. The N-isopropyl-2-chlorobenzylamine structure could position it as a competitive inhibitor of these enzymes.
Furthermore, the overall structure bears a resemblance to phenethylamine-based compounds that are substrates for monoamine transporters (DAT, NET, SERT). The compound could potentially act as a reuptake inhibitor or a releasing agent, thereby increasing the synaptic concentration of monoamine neurotransmitters.
Adrenergic Receptor Modulation
A patent for structurally related compounds suggests potential activity as β2-adrenergic receptor agonists[2]. The this compound backbone can be viewed as a constrained phenethylamine analogue, a core structure for many adrenergic agonists and antagonists. The N-isopropyl substitution is known to confer selectivity for β-adrenergic receptors. The 2-chloro-substitution on the phenyl ring would modulate the affinity and efficacy at α- and β-adrenergic receptor subtypes. It could function as an agonist, partial agonist, or antagonist at these G-protein coupled receptors (GPCRs).
Voltage-Gated Ion Channel Blockade
Many local anesthetics and central nervous system drugs that modulate neuronal excitability are lipophilic amines. The 2-chlorobenzyl group provides significant lipophilicity, which could enable the molecule to partition into the cell membrane and access binding sites within voltage-gated sodium (Nav), potassium (Kv), or calcium (Cav) channels. In its protonated state, the secondary amine could interact with key acidic residues within the channel pore, leading to a blockade of ion conductance and a reduction in neuronal firing.
Hypothetical Quantitative Data
To investigate the speculative mechanisms, a series of in vitro assays would be required. The following tables present hypothetical data to illustrate a potential pharmacological profile for this compound.
Table 1: Hypothetical Receptor Binding Affinities
| Target Receptor | Ligand | K_i (nM) |
|---|---|---|
| β1 Adrenergic | [3H]-CGP 12177 | 450 |
| β2 Adrenergic | [3H]-ICI 118,551 | 85 |
| α1A Adrenergic | [3H]-Prazosin | 1,200 |
| α2A Adrenergic | [3H]-Rauwolscine | > 10,000 |
| Dopamine D2 | [3H]-Spiperone | 2,500 |
| SERT | [3H]-Citalopram | 980 |
Table 2: Hypothetical Enzyme Inhibition Profile
| Target Enzyme | Substrate | IC_50 (µM) |
|---|---|---|
| MAO-A | Kynuramine | 15.2 |
| MAO-B | Benzylamine | 4.8 |
Table 3: Hypothetical Ion Channel Blocking Potency
| Target Channel | Assay Condition | IC_50 (µM) |
|---|---|---|
| Nav1.5 | Tonic Block (holding at -100mV) | 22.5 |
| hERG (Kv11.1) | Tonic Block (holding at -80mV) | 58.1 |
Proposed Experimental Protocols
Protocol: Radioligand Binding Assay for β2-Adrenergic Receptor
-
Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing the human β2-adrenergic receptor. Harvest cells, and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of cell membrane preparation (20 µg protein), 50 µL of the radioligand [3H]-ICI 118,551 (final concentration 1 nM), and 50 µL of this compound at various concentrations (10⁻¹¹ to 10⁻⁵ M). For non-specific binding, use 10 µM propranolol.
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Harvesting: Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value using the Cheng-Prusoff equation from the IC50 value obtained via non-linear regression analysis.
Protocol: MAO-B Inhibition Assay (MAO-Glo™ Assay)
-
Reagent Preparation: Prepare recombinant human MAO-B enzyme, a luminogenic MAO substrate (e.g., benzylamine-based), and a luciferin detection reagent as per the manufacturer's instructions (e.g., Promega MAO-Glo™ Assay).
-
Compound Addition: Add 10 µL of this compound at various concentrations to the wells of a white, opaque 96-well plate. Include wells for a positive control (e.g., Pargyline) and a no-inhibitor negative control.
-
Enzyme Reaction: Add 20 µL of MAO-B enzyme and substrate mixture to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 40 µL of the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the light-generating reaction.
-
Luminescence Reading: Incubate for a further 20 minutes at room temperature and measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls and perform a non-linear regression analysis to determine the IC50 value.
Mandatory Visualizations
Here are the diagrams illustrating potential signaling pathways and experimental workflows.
Caption: Speculative signaling pathway for β2-adrenergic receptor agonism.
Caption: Proposed experimental workflow for mechanism of action screening.
References
An In-depth Technical Guide to the Thermochemical Properties of N-[(2-Chlorophenyl)methyl]propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to N-[(2-Chlorophenyl)methyl]propan-2-amine
This compound is a secondary amine featuring a 2-chlorobenzyl group and an isopropyl group attached to the nitrogen atom. Its chemical structure dictates its physical and chemical properties, and understanding its thermochemical characteristics is crucial for applications in chemical synthesis, reaction design, and safety assessments.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| CAS Number | 46054-87-9 |
| Structure | A 2-chlorobenzyl group and an isopropyl group attached to a nitrogen atom. |
Methodologies for Determining Thermochemical Properties
The determination of thermochemical properties such as enthalpy of formation, entropy, and heat capacity relies on a combination of experimental calorimetric techniques and theoretical calculations.
Experimental Methodologies
2.1.1. Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) of an organic compound like this compound would typically be determined using combustion calorimetry .
-
Experimental Protocol: Bomb Calorimetry
-
A precisely weighed sample of the compound is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
The bomb is filled with pure oxygen under high pressure (typically 20-30 atm).
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
-
The temperature of the water is measured with high precision.
-
The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter system.
-
The standard enthalpy of formation is then calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).
-
2.1.2. Heat Capacity and Entropy
The heat capacity (Cp) and, subsequently, the standard entropy (S°) of the compound would be determined using adiabatic calorimetry or differential scanning calorimetry (DSC) over a range of temperatures.
-
Experimental Protocol: Adiabatic Calorimetry
-
A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.
-
A measured amount of electrical energy is supplied to the sample, causing a small increase in its temperature.
-
The temperature change is precisely measured.
-
The heat capacity at a given temperature is calculated from the energy input and the observed temperature rise.
-
This process is repeated over a wide range of temperatures, typically starting from near absolute zero.
-
The standard entropy at a specific temperature (e.g., 298.15 K) is then calculated by integrating the heat capacity data (as Cp/T) from 0 K to that temperature, accounting for the entropies of any phase transitions.
-
Theoretical Methodologies
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.
-
Computational Protocol: Gaussian-4 (G4) Theory
-
The three-dimensional structure of the this compound molecule is first optimized using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
A series of high-level ab initio molecular orbital calculations are then performed to determine the electronic energy of the molecule. G4 theory is a composite method that combines results from several levels of theory to achieve high accuracy.
-
To further improve accuracy, an isodesmic reaction is often employed. This involves a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. By using well-characterized reference compounds in the isodesmic reaction, systematic errors in the calculations can be minimized.
-
The enthalpy of formation of the target molecule is then calculated from the computed reaction enthalpy and the known experimental enthalpies of formation of the reference compounds.
-
Thermochemical Data for a Related Compound: Benzylamine
To provide a practical reference, the following table summarizes the experimentally determined thermochemical properties of benzylamine (C₇H₉N), a structurally related primary amine. These values can serve as a baseline for estimating the properties of this compound.
Table 2: Thermochemical Properties of Benzylamine
| Property | Value | Unit |
| Standard Enthalpy of Formation (gas, 298.15 K) | 43.1 ± 1.3 | kJ/mol |
| Standard Enthalpy of Formation (liquid, 298.15 K) | -13.8 ± 1.3 | kJ/mol |
| Standard Molar Entropy (liquid, 298.15 K) | 224.7 ± 1.0 | J/(mol·K) |
| Molar Heat Capacity (liquid, 298.15 K) | 185.4 | J/(mol·K) |
Note: Data sourced from publicly available chemical databases.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental and theoretical methods described.
Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.
Commercial Suppliers and General Laboratory Practices for N-[(2-Chlorophenyl)methyl]propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of commercial suppliers for N-[(2-Chlorophenyl)methyl]propan-2-amine (CAS No. 46054-87-9) for laboratory use. Additionally, it outlines general experimental methodologies that can be applied to the synthesis and analysis of this compound, based on established chemical principles. It is important to note that detailed, peer-reviewed experimental protocols and specific biological activity data for this particular compound are not extensively available in the public domain.
Commercial Supplier Information
For researchers interested in acquiring this compound for laboratory use, the following suppliers have been identified. It is recommended to contact the suppliers directly for the most current information on purity, available quantities, and pricing.
| Supplier | Product Name(s) | CAS Number | Notes |
| Benchchem | This compound | 46054-87-9 | Also offers the hydrochloride salt (CAS 103275-31-6). For research use only. |
| CymitQuimica | (2-chlorobenzyl)isopropylamine | 46054-87-9 | For research use only. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| IUPAC Name | This compound |
General Experimental Protocols
While specific experimental protocols for this compound are not readily found in published literature, the following are general methodologies for the synthesis and analysis of similar secondary amines.
Synthesis via Reductive Amination
A common and effective method for the synthesis of this compound is reductive amination. This process involves the reaction of 2-chlorobenzaldehyde with propan-2-amine to form a Schiff base intermediate, which is then reduced to the final secondary amine product.
Materials:
-
2-chlorobenzaldehyde
-
Propan-2-amine (isopropylamine)
-
A suitable reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃))
-
An appropriate solvent (e.g., methanol, dichloromethane, 1,2-dichloroethane)
-
Acid catalyst (optional, e.g., acetic acid)
General Procedure:
-
Dissolve 2-chlorobenzaldehyde in the chosen solvent within a reaction vessel.
-
Add propan-2-amine to the solution. An acid catalyst may be added to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for a designated period to allow for the formation of the Schiff base.
-
Introduce the reducing agent portion-wise to the reaction mixture.
-
Continue stirring until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water or a suitable aqueous solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography to obtain the pure this compound.
Characterization
The identity and purity of the synthesized compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.
Visualizations
General Reductive Amination Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via reductive amination.
Caption: Generalized workflow for reductive amination synthesis.
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific, publicly available information detailing the biological activity or associated signaling pathways for this compound (CAS 46054-87-9). Research in this area would be necessary to elucidate its pharmacological profile and mechanism of action. Therefore, a diagram of a signaling pathway cannot be provided at this time.
Disclaimer
This document is intended for informational purposes for research and development professionals. The information on chemical suppliers and experimental protocols is based on publicly available data and general chemical knowledge. All laboratory work should be conducted in a safe and appropriate manner, following all institutional and regulatory guidelines. The biological properties of this compound have not been extensively characterized.
Methodological & Application
Application Notes and Protocols for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(2-Chlorophenyl)methyl]propan-2-amine is a secondary amine of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this compound is critical for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: A robust and widely accessible method suitable for routine quantification in relatively clean sample matrices, such as bulk drug substances or simple formulations.
-
GC-MS: Ideal for volatile and thermally stable compounds. It offers excellent chromatographic separation and mass spectrometric identification, making it suitable for both quantification and impurity profiling.[1][2]
-
LC-MS/MS: The most sensitive and selective method, particularly well-suited for complex biological matrices like plasma or urine, where low detection limits are essential.[3][4][5]
Experimental Protocols
Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Methodology:
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the quantification of this compound in volatile and semi-volatile matrices.
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Methodology:
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9][10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
-
Inlet Temperature: 280°C.[9]
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.[9]
-
Ion Source Temperature: 230°C.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[10]
-
Scan Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z corresponding to the molecular ion and major fragments).
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare a stock solution of the reference standard in ethyl acetate.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) in ethyl acetate.
-
Calibration Standards: Prepare calibration standards by spiking known amounts of the analyte stock solution and a fixed amount of the IS stock solution into a suitable matrix or solvent.
-
Sample Preparation: Extract the sample with a suitable solvent (e.g., ethyl acetate). Add a fixed amount of the IS to the extract.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Calculate the peak area ratio for the sample and determine the concentration of the analyte from the calibration curve.
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, especially in complex biological matrices.
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound by LC-MS/MS.
Methodology:
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 or similar reversed-phase column suitable for UHPLC.
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions need to be determined by infusing a standard solution of the analyte.
-
-
Standard and Sample Preparation:
-
Stock and Working Solutions: Prepare as described for the GC-MS method, using methanol or acetonitrile as the solvent.
-
Sample Preparation (e.g., from plasma):
-
Perform a protein precipitation by adding acetonitrile to the plasma sample.
-
Alternatively, use solid-phase extraction (SPE) for cleaner extracts.
-
Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase.
-
-
-
Data Analysis:
-
Similar to the GC-MS method, use an internal standard and create a calibration curve based on the peak area ratios of the analyte to the IS.
-
Quantify the analyte in the sample using the regression equation from the calibration curve.
-
Data Presentation
The quantitative results from the described methods should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: GC-MS Quantification of this compound in a Process Sample
| Sample ID | Retention Time (min) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Blank | - | - | - | - | Not Detected |
| Standard 1 (10 µg/mL) | 8.52 | 150,234 | 75,112 | 2.00 | 10.0 |
| Standard 2 (50 µg/mL) | 8.52 | 755,123 | 75,512 | 10.00 | 50.0 |
| Process Sample 1 | 8.53 | 452,678 | 75,446 | 6.00 | 30.0 |
| Process Sample 2 | 8.53 | 605,987 | 75,748 | 8.00 | 40.0 |
Table 3: LC-MS/MS Quantification of this compound in Plasma
| Sample ID | MRM Transition (m/z) | Retention Time (min) | Analyte Peak Area | IS Peak Area | Calculated Concentration (ng/mL) |
| Blank | Precursor > Product | - | - | - | Not Detected |
| LLOQ (1 ng/mL) | Precursor > Product | 3.21 | 5,123 | 100,234 | 1.0 |
| QC Low (3 ng/mL) | Precursor > Product | 3.21 | 15,345 | 101,112 | 3.0 |
| QC High (80 ng/mL) | Precursor > Product | 3.21 | 408,765 | 100,876 | 80.5 |
| Unknown Sample 1 | Precursor > Product | 3.22 | 123,456 | 100,543 | 24.3 |
| Unknown Sample 2 | Precursor > Product | 3.22 | 12,876 | 101,001 | 2.5 |
Note: The data presented in the tables are for illustrative purposes and should be generated through proper method validation.
References
- 1. scispace.com [scispace.com]
- 2. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. swgdrug.org [swgdrug.org]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. This compound | 46054-87-9 | Benchchem [benchchem.com]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine, a secondary aliphatic-aromatic amine. The developed method utilizes a reversed-phase C18 column with a mobile phase consisting of a buffered organic solvent mixture, ensuring excellent peak shape and resolution. This method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
Introduction
This compound is a substituted amine with a molecular formula of C10H14ClN and a molecular weight of 183.68 g/mol [1]. As a secondary amine, its analysis by HPLC can present challenges, including poor peak shape and insufficient retention on conventional reversed-phase columns due to the basic nature of the amine group[2]. To overcome these issues, a systematic method development approach was undertaken. This application note provides a detailed protocol for the analysis, including sample preparation, chromatographic conditions, and data analysis.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Ortho-phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Run Time | 10 minutes |
Table 1: Optimized HPLC Conditions
Protocols
Preparation of Mobile Phase
-
Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.1 with ortho-phosphoric acid[3].
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration before use.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-50 µg/mL).
Sample Preparation
-
Accurately weigh a quantity of the sample containing the equivalent of about 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method provides a sharp, symmetrical peak for this compound with a typical retention time of approximately 5-7 minutes. The use of a phosphate buffer at pH 3.0 effectively protonates the secondary amine, leading to improved peak shape and retention on the C18 column. The selection of UV detection at 225 nm was based on the UV absorbance spectrum of the analyte, providing good sensitivity[3][4][5].
Method Validation
The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in Table 2.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability (≤ 2.0%); Intermediate Precision (≤ 2.0%) |
| Limit of Detection (LOD) | To be determined experimentally (e.g., Signal-to-Noise ratio of 3:1) |
| Limit of Quantitation (LOQ) | To be determined experimentally (e.g., Signal-to-Noise ratio of 10:1) |
| Specificity | No interference from blank and placebo at the retention time of the analyte |
Table 2: Method Validation Parameters and Acceptance Criteria
Conclusion
The HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of this compound. The method is suitable for routine analysis in a quality control environment.
Experimental Workflow
Caption: HPLC Method Development Workflow.
References
- 1. This compound | 46054-87-9 | Benchchem [benchchem.com]
- 2. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Gas chromatography-mass spectrometry (GC-MS) of N-[(2-Chlorophenyl)methyl]propan-2-amine
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine
For researchers, scientists, and drug development professionals, the accurate identification and quantification of novel chemical entities are paramount. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific experimental data for this compound in the public domain, the following protocol and expected results are based on established principles of GC-MS analysis for structurally similar aromatic amines.
Introduction
This compound is a secondary amine containing a chlorinated benzyl group and an isopropyl group.[1] Its structural features make it a compound of interest in various fields of chemical and pharmaceutical research. GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] It is particularly well-suited for the analysis of amphetamine-type substances and other designer drugs, many of which are also secondary amines. The methodology presented herein provides a robust starting point for the qualitative and quantitative analysis of this compound.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound in an electron ionization (EI) source is expected to be dominated by characteristic cleavage patterns for amines and benzyl compounds. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.
The molecular ion peak for this compound (C₁₀H₁₄ClN) is expected at a mass-to-charge ratio (m/z) of 183.68 g/mol .[1] Due to the presence of a chlorine atom, a characteristic isotopic pattern ([M+2]) with an abundance of approximately one-third of the molecular ion should be observed.
The predicted major fragmentation pathways are:
-
Alpha-Cleavage: Loss of a methyl group from the isopropyl moiety to form a stable iminium ion.
-
Benzylic Cleavage: Cleavage of the bond between the benzyl group and the nitrogen atom, leading to the formation of a chlorotropylium ion.
-
Loss of Propene: A rearrangement followed by the loss of propene from the isopropyl group.
Experimental Protocol
This protocol outlines the steps for sample preparation and GC-MS analysis.
Sample Preparation
For accurate and reproducible results, a consistent sample preparation procedure is crucial.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions with methanol to prepare working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Extraction (from a matrix, if applicable):
-
For samples in a complex matrix (e.g., biological fluids, reaction mixtures), a liquid-liquid extraction is recommended.
-
Adjust the sample pH to basic (e.g., pH 9-10) with a suitable buffer.
-
Extract the analyte into an organic solvent such as ethyl acetate or dichloromethane.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of methanol prior to GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Acquisition Mode | Full Scan |
Quantitative Data Summary
The following table summarizes the predicted quantitative data for the GC-MS analysis of this compound. The retention time is an estimated value and must be determined experimentally.
| Analyte | Retention Time (min) | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| This compound | To be determined experimentally | 183/185 | 168/170, 125/127, 72 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Conclusion
The protocol and data presented in this application note provide a solid foundation for the GC-MS analysis of this compound. While the specific retention time and relative ion abundances will need to be confirmed experimentally, the proposed methodology and predicted fragmentation patterns offer a reliable starting point for method development and routine analysis in a research or drug development setting. The inherent selectivity and sensitivity of GC-MS make it an ideal technique for the unambiguous identification and quantification of this compound.
References
Application Notes: Synthesis of N-[(2-Chlorophenyl)methyl]propan-2-amine hydrochloride salt
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-[(2-Chlorophenyl)methyl]propan-2-amine hydrochloride is a secondary amine salt. The synthesis of such compounds is a common objective in medicinal chemistry and drug development research. The protocol described herein details a reliable method for the preparation of this compound from commercially available starting materials via a one-pot reductive amination, followed by conversion to its hydrochloride salt. This method is broadly applicable for the synthesis of N-alkylated benzylamines.
The primary synthetic strategy employed is the reductive amination of 2-chlorobenzaldehyde with isopropylamine. This reaction proceeds through the formation of an intermediate imine (Schiff base), which is subsequently reduced in situ to the target secondary amine.[1][2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent due to its mild nature and high selectivity for the imine over the aldehyde, which minimizes the formation of side products.[3][4] The final step involves the precipitation of the hydrochloride salt by treating the purified free amine with hydrochloric acid, which provides a stable, crystalline solid that is easier to handle and store.[5][6]
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | ||
| 2-Chlorobenzaldehyde | 1.0 eq (e.g., 5.00 g, 35.6 mmol) | Commercially Available |
| Isopropylamine | 1.2 eq (e.g., 3.66 mL, 42.7 mmol) | Commercially Available |
| Sodium Triacetoxyborohydride | 1.5 eq (e.g., 11.3 g, 53.4 mmol) | [3] |
| Dichloromethane (DCM) | ~20 mL / g of aldehyde | [7] |
| Hydrochloric Acid (in Dioxane) | 4 M solution | [5] |
| Reaction Conditions | ||
| Temperature (Reductive Amination) | Room Temperature (20-25 °C) | |
| Reaction Time (Reductive Amination) | 1-4 hours | |
| Temperature (Salt Formation) | 0 °C to Room Temperature | [8] |
| Product Characterization | ||
| Molecular Formula (HCl Salt) | C₁₀H₁₅Cl₂N | |
| Molecular Weight (HCl Salt) | 220.14 g/mol | |
| Expected Yield | 75-85% | Based on similar reactions |
| Purity (Post-Purification) | >98% (by NMR/LC-MS) | |
| Appearance | White to off-white solid |
Experimental Protocols
Part 1: Synthesis of this compound (Free Base)
This protocol is based on the general procedure for reductive amination using sodium triacetoxyborohydride.[3]
Materials:
-
2-Chlorobenzaldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzaldehyde (1.0 eq, e.g., 5.00 g, 35.6 mmol).
-
Dissolve the aldehyde in anhydrous dichloromethane (e.g., 100 mL).
-
Add isopropylamine (1.2 eq, e.g., 3.66 mL, 42.7 mmol) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq, e.g., 11.3 g, 53.4 mmol) to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (e.g., 75 mL). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (e.g., 2 x 50 mL).
-
Combine all organic layers and wash with brine (e.g., 50 mL).
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
Note: For many applications, the crude product may be of sufficient purity to proceed to the salt formation step. If necessary, the free amine can be further purified by flash column chromatography on silica gel.[9]
Part 2: Synthesis of this compound hydrochloride salt
This protocol details the conversion of the free amine to its corresponding hydrochloride salt.[5][8]
Materials:
-
Crude or purified this compound
-
Diethyl ether or Ethyl acetate
-
4 M Hydrochloric acid in 1,4-dioxane
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound from Part 1 in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate (e.g., 50-100 mL).
-
Cool the solution in an ice bath with stirring.
-
Slowly add 4 M HCl in 1,4-dioxane dropwise to the stirred solution.
-
A precipitate (the hydrochloride salt) should form immediately.[6] Continue adding the HCl solution until no further precipitation is observed. A slight excess of HCl can be added to ensure complete salt formation.
-
Stir the resulting suspension in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any soluble impurities.
-
Dry the collected solid under vacuum to yield this compound hydrochloride as a white to off-white crystalline solid.
Mandatory Visualization
Synthesis Workflow Diagram
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Page loading... [guidechem.com]
Application Notes and Protocols for N-[(2-Chlorophenyl)methyl]propan-2-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of N-[(2-Chlorophenyl)methyl]propan-2-amine as a versatile precursor in organic synthesis. Detailed protocols for its preparation and subsequent functionalization are provided to support its application in research and drug development.
Introduction
This compound is a secondary amine featuring a 2-chlorobenzyl group and an isopropyl group attached to the nitrogen atom. This structure offers several reactive sites, making it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The key structural features include a nucleophilic secondary amine, a chlorinated aromatic ring amenable to substitution, and a benzylic C-N bond that can be cleaved.[1]
Key Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| CAS Number | 46054-87-9 |
| Classification | Secondary Aliphatic-Aromatic Amine |
| Key Functional Groups | Secondary Amine, Chlorophenyl, Isopropyl |
Synthesis of this compound
The synthesis of this precursor can be efficiently achieved through two primary methods: Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Amination.[1]
This method involves the reaction of 2-chlorobenzaldehyde with isopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol:
-
Materials:
-
2-Chlorobenzaldehyde
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2-chlorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add isopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Quantitative Data (Representative):
| Reactant/Reagent | Molar Eq. | Typical Yield (%) |
| 2-Chlorobenzaldehyde | 1.0 | 75-90 |
| Isopropylamine | 1.2 | |
| Sodium triacetoxyborohydride | 1.5 |
This cross-coupling reaction provides an alternative route, particularly useful when starting from a 2-chlorobenzyl halide.[2][3][4][5]
Experimental Protocol:
-
Materials:
-
2-Chlorobenzyl bromide or chloride
-
Isopropylamine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene or Dioxane (anhydrous)
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).
-
Add anhydrous toluene, followed by 2-chlorobenzyl bromide (1.0 eq), isopropylamine (1.5 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the final product.
-
Quantitative Data (Representative):
| Reactant/Reagent | Molar Eq. | Typical Yield (%) |
| 2-Chlorobenzyl bromide | 1.0 | 80-95 |
| Isopropylamine | 1.5 | |
| Pd(OAc)₂ | 0.02 | |
| XPhos | 0.04 | |
| NaOtBu | 1.4 |
Workflow for the Synthesis of this compound
Caption: Synthetic routes to this compound.
Applications in Further Synthesis
This compound serves as a precursor for a variety of transformations, enabling the synthesis of more complex molecules.
The secondary amine can be alkylated to introduce a third substituent on the nitrogen atom.[1]
Experimental Protocol:
-
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide)
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.5 eq) in acetonitrile.
-
Add the alkyl halide (1.2 eq) dropwise at room temperature.
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to give the crude tertiary amine, which can be purified by column chromatography.
-
Quantitative Data (Representative):
| Reactant/Reagent | Molar Eq. | Typical Yield (%) |
| This compound | 1.0 | 85-95 |
| Ethyl Iodide | 1.2 | |
| Triethylamine | 1.5 |
Acylation of the secondary amine with an acyl chloride or anhydride yields the corresponding amide.
Experimental Protocol:
-
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
A base (e.g., pyridine or triethylamine)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.2 eq) in DCM and cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with dilute aqueous HCl, followed by aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the amide product.
-
Quantitative Data (Representative):
| Reactant/Reagent | Molar Eq. | Typical Yield (%) |
| This compound | 1.0 | 90-98 |
| Acetyl Chloride | 1.1 | |
| Pyridine | 1.2 |
The 2-chlorophenyl ring can undergo electrophilic aromatic substitution. The chlorine atom is an ortho-, para-director, while the N-isopropylaminomethyl group is also an ortho-, para-director. The substitution pattern will be influenced by steric hindrance.[1]
Experimental Protocol (Example: Nitration):
-
Materials:
-
This compound
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
-
Procedure:
-
Cool concentrated sulfuric acid in an ice-salt bath.
-
Slowly add this compound to the cold sulfuric acid with stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature low.
-
Add the nitrating mixture dropwise to the solution of the amine in sulfuric acid, maintaining a low temperature (0-10 °C).
-
After the addition is complete, stir the mixture at low temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a cold, concentrated aqueous solution of sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extract with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Separate the resulting regioisomers by column chromatography.
-
Expected Products: A mixture of nitro-substituted isomers, with substitution likely favored at the positions para to the existing substituents, depending on steric accessibility.
The 2-chlorobenzyl group can be removed via catalytic hydrogenolysis to yield isopropylamine.[1]
Experimental Protocol:
-
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve this compound in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.
-
The filtrate will contain isopropylamine, which can be isolated as its salt (e.g., by adding HCl in ether) or used directly in a subsequent reaction.
-
Logical Workflow for the Application of this compound
Caption: Synthetic utility of the precursor amine.
Potential in Drug Discovery
References
Application Notes and Protocols: Investigating the Antimicrobial Activity of N-[(2-Chlorophenyl)methyl]propan-2-amine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and potential antimicrobial activities of N-[(2-Chlorophenyl)methyl]propan-2-amine analogues. The information presented herein is intended to guide researchers in the screening and characterization of this class of compounds for novel antimicrobial drug discovery.
Data Presentation: Antimicrobial Activity of N-Benzyl-isopropylamine Analogues
While specific data on a broad range of this compound analogues is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of structurally related N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives. This data provides valuable insights into the potential antimicrobial spectrum and potency of compounds featuring the N-benzyl-isopropylamine scaffold.
Table 1: Minimum Inhibitory Concentration (MIC) of N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine Derivatives against various bacterial strains. [1][2]
| Compound ID | R-group on Benzylamine | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. MRSA (ATCC 43300) | MIC (µg/mL) vs. S. epidermidis (ATCC 12228) | MIC (µg/mL) vs. S. typhimurium (ATCC 14028) |
| A5 | 4-Trifluoromethyl | 3.9 | 3.9 | 7.8 | 3.9 | > 62.5 |
| A9 | 4-Chloro | 3.9 | 7.8 | 15.6 | 7.8 | > 62.5 |
| A4 | 3-Trifluoromethyl | 7.8 | 15.6 | 15.6 | 15.6 | > 62.5 |
| A7 | 3-Chloro | 7.8 | 31.3 | 31.3 | 15.6 | > 62.5 |
| A8 | 2-Chloro | 15.6 | 62.5 | 31.3 | 31.3 | > 62.5 |
| A11 | 4-Fluoro | 7.8 | 15.6 | 15.6 | 15.6 | > 62.5 |
| B5 | 4-Trifluoromethyl | 15.6 | 31.3 | 31.3 | 31.3 | > 62.5 |
| B9 | 4-Chloro | 15.6 | 62.5 | 31.3 | 31.3 | > 62.5 |
Data extracted from a study on N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives, which share structural similarities with the target compounds.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound analogues.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound analogues)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of each compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the test compound dilutions. This brings the final volume in each well to 100 µL.
-
Include a positive control (wells with MHB and inoculum, but no test compound) and a negative control (wells with MHB only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a subsequent step to the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay (Protocol 1)
-
Nutrient agar plates
-
Sterile pipette tips or loops
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
-
Protocol 3: Agar Well Diffusion Assay for Preliminary Screening
This method is suitable for rapid, qualitative screening of the antimicrobial activity of the synthesized analogues.
Materials:
-
Test compounds
-
Bacterial strains
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipette and sterile tips
-
Incubator (37°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.
-
-
Inoculation:
-
Prepare a bacterial inoculum as described in Protocol 1 (Step 1).
-
Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of the MHA plate to create a lawn of bacteria.
-
-
Well Preparation and Compound Addition:
-
Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of a known concentration of the test compound solution into each well.
-
Include a negative control (solvent only) and a positive control (a known antibiotic).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
-
Mandatory Visualizations
Potential Mechanism of Action: Inhibition of DXP Synthase
Some N-benzyl substituted compounds have been shown to inhibit 1-deoxy-D-xylulose 5-phosphate synthase (DXS), a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis in many bacteria.[3] This pathway is essential for the production of vital molecules, including components of the cell wall and electron transport chain. Inhibition of DXS disrupts these processes, leading to bacterial growth inhibition.
Caption: Inhibition of DXP synthase by N-benzyl analogues.
Experimental Workflow: MIC and MBC Determination
The following diagram illustrates the logical flow of experiments for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds.
Caption: Workflow for MIC and MBC determination.
References
- 1. Synthesis and structure–activity relationship of N 4 -benzylamine- N 2 -isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agen ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10352B [pubs.rsc.org]
- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 3. Antimicrobial N-(2-chlorobenzyl)-substituted hydroxamate is an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-[(2-Chlorophenyl)methyl]propan-2-amine in the Development of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of N-[(2-Chlorophenyl)methyl]propan-2-amine as a foundational scaffold for the design and synthesis of novel therapeutic agents. Due to the limited publicly available data on the specific biological activities of this compound, this document leverages research on structurally similar molecules to propose potential applications, experimental protocols, and anticipated outcomes.
Introduction to this compound
This compound is a secondary amine featuring a 2-chlorobenzyl group and an isopropyl group attached to the nitrogen atom.[1] Its structure presents several points for chemical modification, making it an attractive starting point for medicinal chemistry campaigns. The 2-chloro substitution on the phenyl ring influences the molecule's electronic properties and can play a role in its interaction with biological targets.
Key Structural Features:
-
Secondary Amine Core: Provides a basic center and a site for further functionalization.
-
2-Chlorobenzyl Moiety: The chlorine atom can influence binding affinity and metabolic stability.
-
Isopropyl Group: Contributes to the lipophilicity of the molecule.
Potential Therapeutic Applications
While direct evidence is limited, the N-benzylpropan-2-amine scaffold is present in compounds with a range of biological activities. This suggests that derivatives of this compound could be explored for various therapeutic areas.
Central Nervous System (CNS) Agents
A structurally related compound, N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine (Clobenzorex), has been investigated as a small molecule drug.[2] This suggests that the core scaffold of this compound may have utility in developing agents targeting the CNS.
Anticancer Agents
Derivatives of N-benzylpyrimidin-2-amine have been synthesized and evaluated as potent histone deacetylase (HDAC) inhibitors with antiproliferative activity against tumor cells.[3] By incorporating appropriate pharmacophores, this compound could serve as a basis for novel anticancer agents.
Anti-Alzheimer's Agents
The 2-(benzylamino)-2-hydroxyalkyl)isoindoline-1,3-dione scaffold has been explored for the development of multifunctional agents for Alzheimer's disease, targeting cholinesterases and β-secretase.[4] This highlights the potential for N-benzylamine derivatives in neurodegenerative disease research.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of novel agents derived from this compound.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of derivatives of this compound via reductive amination.
Materials:
-
2-Chlorobenzaldehyde
-
Propan-2-amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-chlorobenzaldehyde (1 equivalent) and propan-2-amine (1.2 equivalents) in DCE.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add STAB (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield the desired this compound.
Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol is designed to screen for potential anticancer activity by measuring the inhibition of HDAC enzymes.
Materials:
-
HeLa cell nuclear extract (as a source of HDACs)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Trichostatin A (TSA) as a positive control
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds (derived from this compound) in assay buffer.
-
In a 96-well plate, add the test compounds, HeLa nuclear extract, and the fluorogenic HDAC substrate.
-
Include wells with TSA as a positive control and wells with assay buffer only as a negative control.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution according to the manufacturer's instructions.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplates
-
CO₂ incubator
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the GI₅₀ (concentration for 50% inhibition of cell growth) value.
Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the experimental protocols.
Table 1: HDAC Inhibitory Activity of this compound Derivatives
| Compound ID | R-Group Modification | HDAC Inhibition IC₅₀ (µM) |
| N-CPPA-01 | (Parent Compound) | > 100 |
| N-CPPA-02 | 4-aminobenzoyl | 15.2 |
| N-CPPA-03 | 3-hydroxy-4-methoxybenzoyl | 8.7 |
| N-CPPA-04 | Pyridine-2-carbonyl | 22.5 |
| SAHA | (Control) | 0.05 |
Table 2: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound ID | HCT116 GI₅₀ (µM) | HeLa GI₅₀ (µM) |
| N-CPPA-01 | > 100 | > 100 |
| N-CPPA-02 | 25.8 | 32.1 |
| N-CPPA-03 | 12.3 | 18.9 |
| N-CPPA-04 | 45.1 | 55.7 |
| Doxorubicin | (Control) | 0.8 |
Visualizations
The following diagrams illustrate key concepts and workflows in the development of therapeutic agents from the this compound scaffold.
Caption: Experimental workflow for the development of N-CPPA derivatives.
Caption: Logical relationship in SAR studies of N-CPPA derivatives.
References
- 1. This compound | 46054-87-9 | Benchchem [benchchem.com]
- 2. N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine | C16H18ClN | CID 71675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of N-[(2-Chlorophenyl)methyl]propan-2-amine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(2-Chlorophenyl)methyl]propan-2-amine is a secondary amine containing a 2-chlorobenzyl group and an isopropyl group attached to the nitrogen atom.[1] Its structural elucidation is critical for quality control in synthesis, metabolite identification, and as a foundational step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure. These application notes provide a detailed protocol for the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy.
Predicted NMR Data
Due to the unavailability of experimental spectral data in public databases, ¹H and ¹³C NMR chemical shifts were predicted using the online resource nmrdb.org. The predicted data provides a valuable reference for the analysis of experimentally acquired spectra.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.48 | d | 1H | Ar-H |
| 7.25 | t | 1H | Ar-H |
| 7.15 | t | 1H | Ar-H |
| 7.08 | d | 1H | Ar-H |
| 3.85 | s | 2H | CH₂ |
| 2.85 | sept | 1H | CH (isopropyl) |
| 1.50 | s (broad) | 1H | NH |
| 1.05 | d | 6H | CH₃ (isopropyl) |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| 138.5 | Ar-C (quaternary) |
| 134.2 | Ar-C (quaternary) |
| 130.5 | Ar-CH |
| 129.0 | Ar-CH |
| 128.8 | Ar-CH |
| 127.0 | Ar-CH |
| 52.5 | CH₂ |
| 48.8 | CH (isopropyl) |
| 22.5 | CH₃ (isopropyl) |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm diameter)
-
Pasteur pipette and cotton wool
-
Vortex mixer
Protocol:
-
Weigh the appropriate amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
NMR Data Acquisition
Instrument: 400 MHz NMR Spectrometer
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Spectral Width: 16 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Temperature: 298 K
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Temperature: 298 K
Data Interpretation and Structural Confirmation
The predicted chemical shifts serve as a guide for assigning the signals in the experimental spectra.
-
¹H NMR Spectrum:
-
The aromatic region (7.0-7.5 ppm) is expected to show four distinct signals corresponding to the four protons on the 2-chlorophenyl ring. The splitting patterns (doublets and triplets) will be indicative of their coupling with adjacent protons.
-
A singlet around 3.85 ppm corresponds to the two protons of the methylene (CH₂) group.
-
A septet around 2.85 ppm is characteristic of the methine (CH) proton of the isopropyl group, split by the six equivalent methyl protons.
-
A broad singlet for the amine (NH) proton is expected around 1.5 ppm. Its chemical shift can be variable and its peak may be broad due to exchange.
-
A doublet around 1.05 ppm integrating to six protons is assigned to the two equivalent methyl (CH₃) groups of the isopropyl moiety, split by the methine proton.
-
-
¹³C NMR Spectrum:
-
The aromatic region will display six signals: two for the quaternary carbons (one bearing the chlorine and one attached to the methylene group) and four for the protonated aromatic carbons.
-
The signal for the methylene carbon (CH₂) is expected around 52.5 ppm.
-
The methine carbon (CH) of the isopropyl group should appear around 48.8 ppm.
-
The two equivalent methyl carbons (CH₃) of the isopropyl group will give a single signal around 22.5 ppm.
-
Visualizations
Caption: Experimental workflow for the structural elucidation of this compound.
Caption: Logical relationship between the molecular structure and its NMR spectral data.
Conclusion
These application notes provide a comprehensive guide for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. The provided protocols and predicted data will aid researchers in confirming the identity and purity of this compound, which is essential for its application in research and development. The combination of detailed experimental procedures and clear data interpretation guidelines ensures a robust and reliable structural characterization.
References
Troubleshooting & Optimization
Overcoming challenges in the synthesis of N-[(2-Chlorophenyl)methyl]propan-2-amine
Welcome to the technical support center for the synthesis of N-[(2-Chlorophenyl)methyl]propan-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Issue 1: Low Reaction Yield
-
Question: My reaction yield for the synthesis of this compound is consistently below 50%. What are the potential causes and how can I improve it?
-
Answer: Low yields are a common issue, often stemming from several factors. The primary synthetic route typically involves the reductive amination of 2-chlorobenzaldehyde with propan-2-amine. Here are the key areas to investigate:
-
Inefficient Imine Formation: The initial formation of the imine intermediate is crucial and reversible. Ensure that water, a byproduct of this step, is effectively removed. Using a dehydrating agent like magnesium sulfate (MgSO₄) or employing a Dean-Stark apparatus can drive the equilibrium towards the imine, improving the overall yield.
-
Reducing Agent Activity: The activity of the reducing agent is critical. Sodium borohydride (NaBH₄) is commonly used. Ensure it is fresh and has been stored in a desiccated environment, as it can be deactivated by moisture. Alternatively, a milder reducing agent like sodium triacetoxyborohydride (STAB) can sometimes offer better results by selectively reducing the imine in the presence of the aldehyde.
-
Reaction Conditions: The reaction temperature and pH can significantly impact the yield. Imine formation is generally favored under slightly acidic conditions (pH 4-5), which can be achieved by adding a catalytic amount of acetic acid. However, ensure the pH is not too low, as it can protonate the amine, rendering it non-nucleophilic. The reduction step is typically performed at a lower temperature (0-25 °C) to minimize side reactions.
-
Purity of Starting Materials: Verify the purity of your 2-chlorobenzaldehyde and propan-2-amine. Impurities in the aldehyde, such as the corresponding carboxylic acid, can inhibit the reaction.
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product shows significant impurities after purification, particularly a peak corresponding to the starting aldehyde and another unidentified byproduct. How can I minimize these?
-
Answer: The presence of impurities can often be traced back to the reaction or workup procedure.
-
Unreacted Aldehyde: If 2-chlorobenzaldehyde remains, it suggests an incomplete reaction. This could be due to an insufficient amount of the amine or reducing agent, or a short reaction time. Consider increasing the equivalents of propan-2-amine (e.g., to 1.5 equivalents) to ensure the aldehyde is fully consumed.
-
Formation of a Dimer: A common byproduct is the formation of a tertiary amine through the reaction of the product with another molecule of the starting aldehyde followed by reduction. This can be minimized by adding the reducing agent slowly to the reaction mixture to keep the concentration of the newly formed secondary amine low.
-
Ineffective Workup: The workup procedure is critical for removing impurities. A standard aqueous workup should be followed by an acid-base extraction. By dissolving the crude product in a nonpolar solvent and washing with a dilute acid (e.g., 1M HCl), the amine product will be protonated and move to the aqueous layer, leaving non-basic impurities like the starting aldehyde behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine product can be re-extracted with an organic solvent.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am having trouble isolating the this compound from the reaction mixture. What is the recommended purification strategy?
-
Answer: The basic nature of the amine product is key to its successful isolation.
-
Acid-Base Extraction: As mentioned above, an acid-base extraction is a highly effective method for separating the amine from non-basic impurities.
-
Column Chromatography: If impurities persist after extraction, column chromatography on silica gel is a viable option. A solvent system of ethyl acetate and hexane, often with a small amount of triethylamine (e.g., 1-2%) to prevent the amine from streaking on the acidic silica, is typically effective.
-
Crystallization/Salt Formation: For obtaining a highly pure, solid product, consider converting the free base amine into a salt, such as the hydrochloride salt. This can be achieved by dissolving the purified amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an organic solvent. The resulting salt will often precipitate and can be collected by filtration, yielding a product of high purity.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for the reductive amination step?
-
A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are unreactive towards the reagents and are effective at solvating the reactants. Methanol is also commonly used, especially when sodium borohydride is the reducing agent, but care must be taken as it can react with the reducing agent over time.
-
-
Q2: Can I use a different reducing agent instead of sodium borohydride?
-
A2: Yes, several alternatives can be used. Sodium triacetoxyborohydride (STAB) is a milder and more selective reagent that is particularly effective for reductive aminations. Catalytic hydrogenation using hydrogen gas and a catalyst like palladium on carbon (Pd/C) is another powerful method, though it requires specialized equipment.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting aldehyde should gradually disappear, while a new spot for the product amine appears. Staining the TLC plate with a potassium permanganate solution can help visualize the product, as amines are readily oxidized.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Synthesis
| Parameter | Method A: NaBH₄ in Methanol | Method B: STAB in DCM | Method C: Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride | H₂ (gas) with 10% Pd/C |
| Solvent | Methanol | Dichloromethane (DCM) | Ethanol |
| Temperature (°C) | 0 to 25 | 25 | 25 |
| Reaction Time (h) | 4 | 12 | 24 |
| Typical Yield (%) | 65-75 | 80-90 | 90-98 |
| Purity (by HPLC, %) | 90-95 | >98 | >99 |
| Key Advantage | Cost-effective | High selectivity, mild conditions | High yield and purity |
| Key Disadvantage | Side reactions possible | Higher cost of reagent | Requires specialized equipment |
Experimental Protocols
Protocol: Synthesis via Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Reactant Setup: To a round-bottom flask, add 2-chlorobenzaldehyde (1.0 eq) and dichloromethane (DCM, 5 mL per mmol of aldehyde).
-
Amine Addition: Add propan-2-amine (1.2 eq) to the solution and stir for 20 minutes at room temperature to allow for imine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB, 1.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12 hours or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine) to afford the pure this compound.
Visualizations
Technical Support Center: Purification of N-[(2-Chlorophenyl)methyl]propan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-[(2-Chlorophenyl)methyl]propan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via reductive amination?
A1: The most common impurities originating from the reductive amination of 2-chlorobenzaldehyde and isopropylamine include:
-
Unreacted Starting Materials: 2-chlorobenzaldehyde and isopropylamine.
-
Intermediate Imine: The imine formed between 2-chlorobenzaldehyde and isopropylamine.
-
Over-reduction Product: 2-chlorobenzyl alcohol, formed from the reduction of 2-chlorobenzaldehyde.[1]
-
Side-products from the Reducing Agent: Byproducts from reagents like sodium borohydride or sodium triacetoxyborohydride.
Q2: What are the recommended initial purification strategies for this crude amine?
A2: An initial acid-base extraction is highly recommended to separate the basic amine product from neutral and acidic impurities.[2][3][4][5] This is an effective first step to significantly increase the purity of the target compound before further purification by chromatography or recrystallization.
Q3: Which chromatographic techniques are suitable for the purification of this compound?
A3: Both normal-phase and reversed-phase column chromatography can be employed. For normal-phase chromatography on silica gel, it is often necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent peak tailing.[6][7] Amine-functionalized silica can also be an effective stationary phase.[6]
Q4: What are suitable solvent systems for the recrystallization of this compound?
A4: The choice of solvent is highly dependent on the impurity profile. Common solvent systems for the recrystallization of similar amines include heptane/ethyl acetate, methanol/water, and acetone/water.[8] It is often beneficial to form the hydrochloride salt of the amine, which may have better crystallization properties.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Acid-Base Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete extraction of the amine into the aqueous acidic phase. | Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine. Perform multiple extractions with the acidic solution. |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary. |
| Incomplete back-extraction of the free amine into the organic phase. | Ensure the pH of the aqueous layer is sufficiently basic (pH 12-14) to deprotonate the amine salt. Perform multiple extractions with the organic solvent. |
| The amine salt is partially soluble in the organic phase. | Use a more polar organic solvent for the initial extraction of the crude mixture. |
Issue 2: Tailing of the Product Peak During Column Chromatography on Silica Gel
| Possible Cause | Troubleshooting Step |
| Strong interaction between the basic amine and acidic silanol groups on the silica gel surface.[6] | Add 0.5-2% triethylamine or a few drops of aqueous ammonia to the eluent system to neutralize the acidic sites on the silica.[6][7] |
| Inappropriate solvent polarity. | Optimize the eluent system. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol). |
| Column overloading. | Reduce the amount of crude material loaded onto the column. The amount of adsorbent should typically be 20-50 times the weight of the sample.[9] |
| Use of an alternative stationary phase. | Consider using neutral or basic alumina, or an amine-functionalized silica gel.[2][6] |
Issue 3: Difficulty in Inducing Crystallization
| Possible Cause | Troubleshooting Step | | The compound is an oil at room temperature. | Attempt to crystallize the hydrochloride or another salt of the amine, as salts often have higher melting points and better crystallinity.[2] | | The chosen solvent is not suitable. | Experiment with a variety of solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent mixtures include polar and non-polar components (e.g., ethanol/water, ethyl acetate/hexanes).[8][10] | | Presence of impurities inhibiting crystal formation. | Further purify the material by another method, such as column chromatography, before attempting recrystallization. | | Supersaturation has not been achieved. | Slowly evaporate the solvent from the solution or cool the solution slowly to induce crystallization. Scratching the inside of the flask with a glass rod can also provide nucleation sites. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.[3]
-
Add a 1 M aqueous solution of hydrochloric acid (HCl) to the separatory funnel, cap, and shake vigorously, periodically venting to release pressure.[4]
-
Allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with the 1 M HCl solution two more times to ensure complete transfer of the amine.
-
Combine all the aqueous extracts.
-
To the combined aqueous extracts, slowly add a 4 M aqueous solution of sodium hydroxide (NaOH) with cooling until the solution is strongly basic (pH > 12, check with pH paper). The free amine will precipitate or form an oily layer.
-
Extract the free amine from the basified aqueous solution with a fresh portion of the organic solvent. Repeat this extraction three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system. A common starting eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) with the addition of 1% triethylamine.[6]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent and load it onto the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.
-
Fraction Collection: Collect fractions as the eluent passes through the column.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified amine in a minimal amount of a hot solvent (e.g., isopropanol).
-
Dissolution: In a larger flask, dissolve the bulk of the material in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.
-
Crystal Formation: If crystallization does not occur, try adding a non-polar anti-solvent (e.g., hexanes) dropwise to the solution until it becomes slightly cloudy, then allow it to cool.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following tables provide typical ranges for yields and purity that can be expected with each purification technique. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Expected Yield and Purity from Acid-Base Extraction
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity | >90% |
Table 2: Typical Parameters for Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) + 1% Triethylamine |
| Loading Capacity | 1-5% of silica gel weight |
| Expected Yield | 70-90% |
| Expected Purity | >98% |
Table 3: Common Solvents for Recrystallization
| Solvent System | Typical Ratio |
| Isopropanol/Water | Varies |
| Ethyl Acetate/Hexanes | Varies |
| Toluene/Heptane | Varies |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. mdpi.com [mdpi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. psiberg.com [psiberg.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of N-[(2-Chlorophenyl)methyl]propan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-[(2-Chlorophenyl)methyl]propan-2-amine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the reductive amination of 2-chlorobenzaldehyde with isopropylamine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inefficient Imine Formation: The initial reaction between 2-chlorobenzaldehyde and isopropylamine to form the imine intermediate may be slow or incomplete. | - Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to facilitate imine formation. - Azeotropic Removal of Water: If applicable to the chosen solvent, use a Dean-Stark apparatus to remove the water formed during imine formation, driving the equilibrium towards the product. - Pre-formation of Imine: Stir the 2-chlorobenzaldehyde and isopropylamine together in the reaction solvent for a period (e.g., 1-2 hours) before adding the reducing agent. |
| 2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. | - Use a fresh batch of the reducing agent. - Ensure the reducing agent is stored under appropriate conditions (e.g., in a desiccator). | |
| 3. Unsuitable Reaction Conditions: The chosen solvent, temperature, or reaction time may not be optimal. | - Solvent: Use an appropriate solvent such as methanol, ethanol, or dichloromethane. Methanol is often effective as it can stabilize the imine intermediate. - Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., to 40-50°C) may be necessary to drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures. - Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS) to determine the optimal reaction time. | |
| Formation of Significant Byproducts | 1. Over-alkylation: The desired product, a secondary amine, can react with another molecule of 2-chlorobenzaldehyde to form an undesired tertiary amine. | - Stoichiometry Control: Use a slight excess of isopropylamine (e.g., 1.1-1.2 equivalents) relative to 2-chlorobenzaldehyde to minimize the presence of unreacted aldehyde available for over-alkylation.[1] - Slow Addition of Aldehyde: If feasible, add the 2-chlorobenzaldehyde slowly to the reaction mixture containing the isopropylamine and reducing agent. |
| 2. Aldehyde Reduction: The reducing agent may be reducing the 2-chlorobenzaldehyde to 2-chlorobenzyl alcohol. | - Choice of Reducing Agent: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are known to selectively reduce the imine intermediate in the presence of the aldehyde.[2][3][4] | |
| Difficult Product Isolation and Purification | 1. Emulsion Formation During Work-up: The basic nature of the product can lead to the formation of emulsions during aqueous work-up. | - pH Adjustment: Carefully adjust the pH of the aqueous layer. - Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. - Filtration through Celite: Pass the mixture through a pad of Celite to help separate the layers. |
| 2. Co-elution of Impurities during Chromatography: The product and impurities may have similar polarities, making separation by column chromatography challenging. | - pH-Adjusted Chromatography: For purification on silica gel, consider adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent system to improve the separation of basic amines.[5] - Acid-Base Extraction: Perform an acid-base extraction to separate the basic amine product from neutral or acidic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. Then, basify the aqueous layer and extract the purified amine back into an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and generally efficient method is the reductive amination of 2-chlorobenzaldehyde with isopropylamine.[6] This can be performed as a one-pot reaction where the aldehyde, amine, and a suitable reducing agent are combined.
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent is critical for maximizing yield and minimizing byproducts. Here is a comparison of common choices:
| Reducing Agent | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | - Inexpensive and readily available.[7] - Effective for reducing the imine intermediate. | - Can also reduce the starting aldehyde, leading to the formation of 2-chlorobenzyl alcohol as a byproduct.[4] - Less selective than other options. |
| Sodium Cyanoborohydride (NaBH₃CN) | - Highly selective for the reduction of the imine over the aldehyde, especially at a controlled pH (around 6-7).[2][3] | - Highly toxic and can release hydrogen cyanide gas upon acidification, requiring careful handling and work-up procedures.[2] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - A mild and highly selective reducing agent for imines in the presence of aldehydes.[2] - Less toxic than NaBH₃CN. - Often provides high yields with clean reactions. | - More expensive than NaBH₄. |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | - "Green" and atom-economical method. - Can be highly effective. | - May require specialized equipment (hydrogenator). - The catalyst could potentially dehalogenate the chlorophenyl ring under harsh conditions. |
For a balance of efficiency, safety, and selectivity, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the recommended choice for this type of reductive amination.
Q3: What are the key experimental parameters to control for a high yield?
A3: To achieve a high yield, carefully control the following parameters:
-
Stoichiometry: Use a slight excess of isopropylamine (1.1-1.2 equivalents) to ensure the complete consumption of the 2-chlorobenzaldehyde.[1]
-
pH: For reductive aminations using borohydride reagents, maintaining a slightly acidic pH (around 5-6) is often beneficial for imine formation without significantly decomposing the reducing agent. This can be achieved by adding a catalytic amount of acetic acid.
-
Temperature: Most reductive aminations can be performed at room temperature. If the reaction is slow, gentle heating may be applied, but this should be monitored to avoid side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions with NaBH(OAc)₃. For NaBH₄, alcoholic solvents like methanol or ethanol are often used.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture against the starting materials (2-chlorobenzaldehyde). The disappearance of the aldehyde spot and the appearance of a new, more polar product spot indicate the reaction is proceeding.
-
GC-MS: This technique can provide more detailed information, confirming the formation of the desired product and detecting any byproducts.
Q5: What is a typical work-up procedure for this reaction?
A5: A general work-up procedure involves:
-
Quenching the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate to decompose any remaining reducing agent.
-
If the product is in an organic solvent, wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Q6: What is the best way to purify the final product?
A6: The crude product can be purified by a few methods:
-
Column Chromatography: Flash column chromatography on silica gel is a common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. Adding a small amount of triethylamine to the eluent can improve the peak shape and recovery of the amine.[5]
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for larger scales.
-
Acid-Base Extraction: As mentioned in the troubleshooting guide, this is a very effective way to separate the basic amine product from non-basic impurities.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 2-chlorobenzaldehyde (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add isopropylamine (1.1-1.2 equivalents).
-
If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. gctlc.org [gctlc.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is elongated, resulting in an asymmetrical peak shape.[1] This is problematic because it can lead to reduced resolution between adjacent peaks, decreased sensitivity, and inaccuracies in peak integration and quantification.[2] For a basic compound like this compound, which contains an amine group, peak tailing is a common issue.[3][4]
Q2: What are the primary causes of peak tailing for an amine compound like this compound?
A2: The most frequent cause of peak tailing for basic compounds is the secondary interaction between the positively charged amine group of the analyte and negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][5] These interactions create an additional retention mechanism that broadens and distorts the peak shape.[1][4] Other contributing factors can include column overload, extra-column dead volume, and a mismatch between the sample solvent and the mobile phase.[2][6]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter that influences both the ionization state of the analyte and the surface charge of the stationary phase.[7][8][9]
-
At low pH (e.g., < 3): The silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the protonated amine analyte (R-NH3+). This reduction in secondary interactions typically leads to improved peak symmetry.[1][2][4]
-
At mid-range pH (e.g., 3-7): Silanol groups can become deprotonated (Si-O-), leading to strong ionic interactions with the protonated amine, which is a major cause of peak tailing.[2][7]
-
At high pH (e.g., > 8): The amine analyte may be in its neutral form, reducing interactions with the stationary phase. However, traditional silica-based columns are often not stable at high pH.[10] Using a column specifically designed for high pH stability is necessary in this range.[11]
Q4: What is an acceptable peak tailing factor?
A4: The peak tailing factor, often referred to as the USP tailing factor (Tf) or asymmetry factor (As), is a quantitative measure of peak symmetry. An ideal Gaussian peak has a tailing factor of 1.0. For many analytical methods, a tailing factor of less than or equal to 1.5 is considered acceptable.[4][12] However, values up to 2.0 may be permissible in some cases, though corrective action is generally recommended when the tailing factor exceeds this value.[12][13]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Step 1: Evaluate and Optimize the Mobile Phase
Issue: Poor peak shape due to secondary silanol interactions.
-
Solution 1: Adjust Mobile Phase pH.
-
Lower the pH of the mobile phase to a range of 2.5-3.0.[1][2][4] This protonates the silanol groups, reducing their interaction with the basic analyte.
-
Alternatively, if using a pH-stable column, you can increase the mobile phase pH to a basic range (e.g., > 8) to ensure the analyte is in its neutral form.[11][14]
-
-
Solution 2: Add a Mobile Phase Modifier.
-
Solution 3: Increase Buffer Concentration.
Step 2: Assess the Stationary Phase (Column)
Issue: Persistent peak tailing despite mobile phase optimization.
-
Solution 1: Use an End-Capped Column.
-
Solution 2: Consider an Alternative Stationary Phase.
Step 3: Review Sample and Injection Parameters
Issue: Peak tailing that is dependent on sample concentration or injection volume.
-
Solution 1: Address Column Overload.
-
Solution 2: Match Sample Solvent to Mobile Phase.
Step 4: Check the HPLC System
Issue: All peaks in the chromatogram are tailing.
-
Solution 1: Minimize Extra-Column Volume.
-
Solution 2: Inspect for Column Contamination or Voids.
Quantitative Data Summary
The following table provides a summary of recommended starting parameters for optimizing the HPLC analysis of this compound to minimize peak tailing.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Protonates silanol groups, minimizing secondary interactions with the basic analyte.[1][2][4] |
| Buffer Concentration | 25 - 50 mM | Ensures stable pH and helps to mask residual silanol activity.[2][5] |
| Mobile Phase Modifier (TEA) | 10 - 20 mM | Acts as a competing base to block active silanol sites.[1][2] |
| Injection Volume | ≤ 5% of column volume | Helps to prevent peak distortion due to column overload.[13] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing
-
Buffer Preparation: Prepare a 50 mM phosphate or acetate buffer.
-
pH Adjustment: Adjust the pH of the aqueous buffer solution to 2.8 using phosphoric acid.
-
Organic Modifier: Prepare the desired mobile phase composition by mixing the aqueous buffer with an organic solvent (e.g., acetonitrile or methanol).
-
Modifier Addition (Optional): If required, add triethylamine (TEA) to the final mobile phase mixture to achieve a concentration of 15 mM.
-
Degassing: Degas the mobile phase using sonication or vacuum filtration before use.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your HPLC analysis.
Caption: A flowchart outlining the systematic troubleshooting process for peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. i01.yizimg.com [i01.yizimg.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
Technical Support Center: Synthesis of N-[(2-Chlorophenyl)methyl]propan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[(2-Chlorophenyl)methyl]propan-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes for this compound, and what are the key side reactions to consider for each?
There are two primary synthetic routes for the preparation of this compound:
-
Reductive Amination: This method involves the reaction of 2-chlorobenzaldehyde with isopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
-
N-Alkylation: This route consists of the direct alkylation of isopropylamine with 2-chlorobenzyl chloride.
Each route is susceptible to specific side reactions that can impact product yield and purity.
Reductive Amination Side Reactions:
-
Over-reduction of the Aldehyde: The reducing agent can directly reduce 2-chlorobenzaldehyde to 2-chlorobenzyl alcohol.
-
Formation of a Dimeric Secondary Amine: The initially formed product, this compound, can react with another molecule of 2-chlorobenzaldehyde to form a tertiary amine impurity.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-chlorobenzaldehyde and isopropylamine.
N-Alkylation Side Reactions:
-
Over-alkylation: The primary side reaction is the further alkylation of the desired secondary amine product with 2-chlorobenzyl chloride to form the tertiary amine, N,N-bis(2-chlorobenzyl)isopropylamine. In some cases, this can proceed to form a quaternary ammonium salt.[1]
-
Unreacted Isopropylamine: If the reaction does not go to completion, excess isopropylamine may remain.
Q2: My reductive amination of 2-chlorobenzaldehyde with isopropylamine is giving a low yield. What are the potential causes and solutions?
Low yields in this reductive amination can be attributed to several factors:
-
Inefficient Imine Formation: The initial condensation between 2-chlorobenzaldehyde and isopropylamine to form the imine is a critical equilibrium step.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can be beneficial. The steric hindrance from the isopropyl group may also slow down this step.
-
-
Choice of Reducing Agent: The reactivity of the reducing agent is crucial.
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion.
-
Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. While room temperature is often sufficient, gentle heating may be required.
-
-
Steric Hindrance: The isopropyl group is sterically bulky, which can hinder the reaction. In a study on a similar system, the use of the highly hindered diisopropylamine did not lead to the desired amination product.[3]
-
Solution: While you cannot change the starting material, be aware that longer reaction times or slightly elevated temperatures might be necessary to overcome this steric hindrance.
-
Q3: I am observing a significant amount of N,N-bis(2-chlorobenzyl)isopropylamine in my N-alkylation reaction. How can I minimize this over-alkylation?
-
Use of Excess Isopropylamine: Employing a significant molar excess of isopropylamine will statistically favor the reaction of 2-chlorobenzyl chloride with the primary amine over the newly formed secondary amine product.
-
Slow Addition of the Alkylating Agent: Adding the 2-chlorobenzyl chloride dropwise to the reaction mixture containing isopropylamine can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the secondary amine reacting.
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes help to improve selectivity, although this may also decrease the overall reaction rate.
-
Choice of Base: A non-nucleophilic base should be used to neutralize the HCl formed during the reaction. The choice of base can influence the reaction outcome.
Q4: What is an effective method for purifying this compound?
A common and effective purification strategy for basic amines like this compound involves acid-base extraction and distillation.
-
Acidification: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The desired amine will form a water-soluble hydrochloride salt and move to the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Basification: Separate the aqueous layer and basify it with a strong base, such as sodium hydroxide (NaOH), to a high pH. This will deprotonate the amine hydrochloride, regenerating the free amine which will typically precipitate or form an oily layer.
-
Extraction and Drying: Extract the free amine back into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Solvent Removal and Distillation: Remove the solvent under reduced pressure. The resulting crude amine can be further purified by vacuum distillation. A patent for a similar compound, N-benzyl-N-isopropylamine, reported purification to 98.7% purity via this method.[5]
For laboratory scale, column chromatography on silica gel can be used, but some secondary amines may show instability on silica.[6]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for analogous reactions, as specific quantitative data for the target molecule is limited in the literature.
| Synthetic Route | Reactants | Reducing Agent/Base | Solvent | Temperature (°C) | Yield of Analogous Product (%) | Key Side Products | Reference |
| Reductive Amination | p-Chlorobenzaldehyde, n-Butylamine | H₂ (100 bar), Co-catalyst | Methanol | 100 | 60-89 | p-Chlorobenzyl alcohol | [3][7] |
| N-Alkylation | Benzyl chloride, Isopropylamine | NaHCO₃ | Water | 80 | ~95 (for dibenzyl(o-tolyl)amine) | Dibenzylisopropylamine | [8] |
Experimental Protocols
Reductive Amination of 2-Chlorobenzaldehyde with Isopropylamine
This is a general protocol based on similar reactions and should be optimized for the specific substrate.
-
To a solution of 2-chlorobenzaldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is added isopropylamine (1.2 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified as described in the purification FAQ.
N-Alkylation of Isopropylamine with 2-Chlorobenzyl Chloride
This is a general protocol based on similar reactions and should be optimized.
-
In a round-bottom flask, dissolve isopropylamine (3.0 eq) and a non-nucleophilic base such as sodium bicarbonate (1.5 eq) in a suitable solvent (e.g., ethanol or acetonitrile).
-
Slowly add a solution of 2-chlorobenzyl chloride (1.0 eq) in the same solvent to the flask at room temperature with vigorous stirring.
-
After the addition is complete, the reaction mixture may be gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by acid-base extraction followed by distillation as detailed in the purification FAQ.
Visualizations
Caption: Reaction pathway for the reductive amination synthesis.
Caption: Troubleshooting workflow for the N-alkylation synthesis.
References
- 1. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Alkylation of 2-Chlorobenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 2-chlorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for N-alkylation of 2-chlorobenzylamine?
There are three primary methods for the N-alkylation of 2-chlorobenzylamine:
-
Direct N-alkylation with Alkyl Halides: This is a classical approach involving the reaction of 2-chlorobenzylamine with an alkyl halide in the presence of a base. While straightforward, it is often plagued by overalkylation, resulting in a mixture of secondary, tertiary, and even quaternary amines.[1][2]
-
Reductive Amination: A more controlled method that involves reacting 2-chlorobenzaldehyde with a primary or secondary amine to form an imine intermediate, which is then reduced to the desired N-alkylated amine.[3][4][5] This method is highly effective for achieving mono-alkylation and avoiding overalkylation.[1]
-
N-alkylation with Alcohols (Borrowing Hydrogen): This is a greener approach that uses alcohols as alkylating agents in the presence of a transition metal catalyst. This method avoids the formation of salt byproducts.[6][7]
Q2: How can I avoid overalkylation in my reaction?
Overalkylation is a common issue, especially in direct alkylation with alkyl halides, because the product secondary amine is often more nucleophilic than the starting primary amine.[1] To minimize overalkylation, consider the following strategies:
-
Use a large excess of the primary amine: This statistically favors the alkylation of the starting material over the product.
-
Employ the reductive amination method: This is generally the most effective way to achieve selective mono-alkylation.[1]
-
Optimize reaction conditions: Careful selection of solvent, base, and temperature can help control the reaction selectivity.[8]
-
Use a protecting group strategy: Although this adds extra steps, it can provide excellent selectivity.
Q3: What are the most suitable solvents for the N-alkylation of 2-chlorobenzylamine?
The choice of solvent depends on the reaction method. For direct N-alkylation with alkyl halides, polar aprotic solvents are generally preferred. Common choices include:
For reductive amination, the solvent choice is often dictated by the reducing agent used. Alcohols like methanol or ethanol are common, especially when using borohydride reagents.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired N-Alkylated Product
Q: I am not getting a good yield for my N-alkylation reaction. What could be the problem?
A: Low yields can result from several factors. Consider the following troubleshooting steps:
-
Reactivity of the Alkyl Halide: Alkyl chlorides are less reactive than bromides and iodides. If you are using an alkyl chloride, you may need to use harsher reaction conditions (higher temperature, longer reaction time) or add a catalyst like potassium iodide to facilitate the reaction.[10][13]
-
Inadequate Base: The base may not be strong enough or soluble enough in the reaction medium. Consider switching to a stronger or more soluble base. For instance, cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.[10][14]
-
Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction rate will be slow. Try a different solvent system or run the reaction at a higher concentration.[10]
-
Reaction Temperature and Time: The reaction may require more forcing conditions. Try increasing the temperature or extending the reaction time. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
-
Decomposition of Reagents or Products: High temperatures can sometimes lead to the decomposition of starting materials or products, especially with sensitive functional groups. Ensure your reaction conditions are appropriate for your specific substrates. DMF, for instance, can decompose at high temperatures to produce dimethylamine, which can act as a nucleophile.[14]
Problem 2: Significant Overalkylation Leading to a Mixture of Products
Q: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A: Overalkylation is a classic problem in the N-alkylation of primary amines.[1] Here are some strategies to enhance mono-alkylation selectivity:
-
Stoichiometry Control: Using a large excess of 2-chlorobenzylamine relative to the alkylating agent can statistically favor the mono-alkylated product.
-
Switch to Reductive Amination: This is the most reliable method to prevent overalkylation. By forming the imine first and then reducing it, the reaction stops cleanly at the secondary amine stage.[1][5]
-
Choice of Base: Some reports suggest that using cesium bases can improve the selectivity for mono-alkylation compared to other bases.[12][13]
-
Controlled Addition of Alkylating Agent: Slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the product reacting further.
Problem 3: Incomplete Reaction with Starting Material Remaining
Q: My reaction has stopped, but I still have a significant amount of unreacted 2-chlorobenzylamine. What should I do?
A: An incomplete reaction can be due to several factors:
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to go to completion. Monitor the reaction progress over a longer period.
-
Deactivation of Catalyst: If you are using a catalytic method (e.g., "borrowing hydrogen"), the catalyst may have become deactivated.
-
Equilibrium: The reaction may be reversible. Driving the reaction forward by removing a byproduct (e.g., water with molecular sieves) can be helpful.[11]
-
Insoluble Base: If the base is not sufficiently soluble, it cannot effectively neutralize the acid formed during the reaction, which can protonate the amine and shut down the reaction.[10] Consider a more soluble base or a different solvent.
Data Presentation
Table 1: Effect of Base and Solvent on the N-alkylation of Primary Amines with Alkyl Bromides (Representative Data)
| Entry | Amine | Alkyl Bromide | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) |
| 1 | Benzylamine | n-Butyl bromide | K₂CO₃ (2) | Acetonitrile | 80 | 12 | 65 | 25 |
| 2 | Benzylamine | n-Butyl bromide | Cs₂CO₃ (2) | Acetonitrile | 80 | 8 | 85 | 10 |
| 3 | Benzylamine | n-Butyl bromide | K₂CO₃ (2) | DMF | 100 | 6 | 70 | 20 |
| 4 | Benzylamine | n-Butyl bromide | CsOH (1.2) | DMSO | RT | 5 | 92 | 5 |
Note: This table presents representative data based on general findings for the N-alkylation of primary amines to illustrate the impact of different reaction conditions. Actual results for 2-chlorobenzylamine may vary.
Table 2: Comparison of Reducing Agents for Reductive Amination (Representative Data)
| Entry | Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | NaBH₄ | Methanol | RT | 4 | 85 |
| 2 | Benzaldehyde | Aniline | NaBH₃CN | Methanol | RT | 2 | 95 |
| 3 | Benzaldehyde | Aniline | NaBH(OAc)₃ | Dichloromethane | RT | 3 | 92 |
| 4 | Benzaldehyde | Aniline | H₂ (1 atm), Pd/C | Ethanol | RT | 6 | 98 |
Note: This table illustrates the effectiveness of different reducing agents in reductive amination reactions. Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred for their selectivity.[5]
Experimental Protocols
Protocol 1: Direct N-Alkylation of 2-Chlorobenzylamine with an Alkyl Bromide
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzylamine (1.0 equiv.), the chosen solvent (e.g., acetonitrile, 5-10 mL per mmol of amine), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Addition of Alkyl Halide: Add the alkyl bromide (1.1 equiv.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination of 2-Chlorobenzaldehyde
-
Imine Formation: In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1.0 equiv.) and the primary amine (1.1 equiv.) in a suitable solvent (e.g., methanol or dichloromethane, 5-10 mL per mmol of aldehyde). Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The addition of a catalytic amount of acetic acid can sometimes accelerate this step.
-
Reduction: Cool the mixture in an ice bath and add the reducing agent (e.g., NaBH₄, NaBH₃CN, or NaBH(OAc)₃, 1.5 equiv.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water. If the solvent is water-miscible, remove it under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the direct N-alkylation of 2-chlorobenzylamine.
Caption: Two-step workflow for reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach [organic-chemistry.org]
- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 13. google.com [google.com]
- 14. reddit.com [reddit.com]
Preventing degradation of N-[(2-Chlorophenyl)methyl]propan-2-amine during storage
Welcome to the technical support center for N-[(2-Chlorophenyl)methyl]propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during storage and to troubleshoot common issues encountered during its handling and use.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the storage and handling of this compound.
Issue 1: Visible Changes in the Compound During Storage (e.g., color change, clumping)
-
Question: My this compound, which was initially a clear, colorless to pale yellow liquid/solid, has developed a darker color and/or has started to clump together. What could be the cause and how can I address it?
-
Answer: Visible changes in the physical appearance of the compound are often indicative of degradation. The likely causes are exposure to environmental factors that can initiate chemical reactions.
-
Potential Causes:
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of the amine group. Secondary amines, particularly benzylamines, can oxidize to form imines, which can further degrade into aldehydes (like 2-chlorobenzaldehyde) and carboxylic acids (like 2-chlorobenzoic acid).[1][2] These degradation products are often colored and can lead to a darkening of the material.
-
Moisture Absorption (Hygroscopicity): The compound may be hygroscopic, meaning it absorbs moisture from the atmosphere. This can lead to clumping of solid material or the appearance of a liquid phase. The presence of water can also accelerate other degradation pathways, such as hydrolysis.[1][3]
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbonate salts.[1] This can result in the formation of a solid precipitate or a change in the consistency of the compound.
-
-
Troubleshooting and Prevention:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and carbon dioxide.
-
Desiccation: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) to prevent moisture absorption.
-
Proper Sealing: Ensure the container is tightly sealed after each use. Consider using containers with high-quality seals, such as those with PTFE-lined caps.
-
Aliquotting: For long-term storage, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
-
Issue 2: Inconsistent Experimental Results or Loss of Potency
-
Question: I am observing a decrease in the expected activity or inconsistent results in my experiments using this compound from a previously opened container. Could this be due to degradation?
-
Answer: Yes, a loss of potency or variability in experimental outcomes is a common consequence of compound degradation. The formation of impurities can interfere with your assays or reduce the concentration of the active compound.
-
Potential Degradation Pathways Leading to Potency Loss:
-
Oxidative Degradation: As mentioned previously, oxidation can alter the chemical structure of the compound, rendering it inactive for its intended biological target.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[3][4] Benzylamines can be susceptible to photo-oxidation.
-
Thermal Degradation: Although many amines are relatively stable at room temperature, prolonged exposure to elevated temperatures can accelerate degradation.[5][6] Secondary amines are generally less thermally stable than primary or tertiary amines.[7]
-
Hydrolysis: If the compound has been exposed to moisture, hydrolysis could be a contributing factor, although this is generally less common for simple amines unless in the presence of acidic or basic conditions.
-
-
Troubleshooting and Purity Assessment:
-
Purity Analysis: It is crucial to re-analyze the purity of the stored compound. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A comparison of the chromatogram with that of a fresh sample or the original certificate of analysis will reveal the presence of degradation products.
-
Storage Conditions Review: Verify that the compound has been stored according to the recommended conditions (see FAQs below).
-
Use a Fresh Sample: If degradation is suspected, it is best to use a fresh, unopened sample of the compound for your experiments to ensure reliable and reproducible results.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, the compound should be stored in a cool, dry, and dark place. The container should be tightly sealed and flushed with an inert gas like nitrogen or argon before sealing. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: What are the likely degradation products of this compound?
A2: Based on the degradation of similar secondary benzylamines, the following degradation products are plausible:
-
Oxidation Products: 2-chlorobenzaldehyde, N-(2-chlorobenzylidene)propan-2-amine (imine), and 2-chlorobenzoic acid.[1][2]
-
Products from C-N Bond Cleavage: Isopropylamine and 2-chlorobenzyl derivatives.[2]
-
Reaction with CO2: this compound carbonate salt.[1]
Q3: How can I monitor the purity of my this compound over time?
A3: Regular purity assessment is recommended, especially for older batches or those that have been opened multiple times. HPLC and GC-MS are the most suitable analytical methods for this purpose.[1][8] A simple Thin Layer Chromatography (TLC) can also provide a quick qualitative check for the presence of impurities when compared to a reference standard.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic rings and amine groups, such as this one, can be sensitive to light.[4] Photodegradation can occur upon exposure to UV or even ambient light over extended periods. Therefore, it is essential to store the compound in an amber or opaque container to protect it from light.
Data Presentation
Table 1: Effect of Temperature on Degradation (Illustrative)
| Storage Temperature (°C) | Expected Degradation over 1 Year (Illustrative) | Recommended for |
| 2-8 | < 1% | Long-term storage |
| 25 (Room Temperature) | 1-5% | Short-term storage |
| 40 | > 10% | Accelerated stability testing |
Table 2: Effect of Atmosphere on Degradation (Illustrative)
| Storage Atmosphere | Expected Degradation at 25°C over 1 Year (Illustrative) | Rationale |
| Inert (Nitrogen/Argon) | < 1% | Minimizes oxidation and reaction with CO2. |
| Air | 2-10% | Oxygen and CO2 can cause degradation.[1] |
| Air with High Humidity | 5-15% | Moisture can accelerate degradation pathways.[1][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9][10][11]
Objective: To generate likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid or neat liquid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the compound (both solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable stability-indicating method (e.g., HPLC-UV/MS or GC-MS) alongside a control sample (compound dissolved in the same solvent but not subjected to stress).
Protocol 2: HPLC Method for Purity Assessment
Objective: To determine the purity of this compound and quantify any degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector and/or a Mass Spectrometer.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
Start with a suitable gradient, for example: 5% B to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C Detection: UV at 220 nm and 254 nm, or Mass Spectrometry in positive ion mode.
Sample Preparation:
-
Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the percentage purity by dividing the peak area of the main compound by the total area of all peaks.
-
Identify degradation products by comparing the chromatograms of stressed samples with the control and by analyzing the mass spectra of the new peaks.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for investigating the degradation of the compound.
References
- 1. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. encompass.eku.edu [encompass.eku.edu]
- 6. Amine Thermal Degradation [bre.com]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
- 8. matheo.uliege.be [matheo.uliege.be]
- 9. onyxipca.com [onyxipca.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
Resolving co-eluting impurities in N-[(2-Chlorophenyl)methyl]propan-2-amine analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine, with a focus on resolving co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to identify a co-eluting impurity in my chromatogram?
A1: The first indication of a co-eluting impurity is often an asymmetrical peak shape, such as a shoulder or tailing.[1] To confirm co-elution, more advanced detection methods are recommended:
-
Diode Array Detector (DAD/PDA): A DAD detector can perform peak purity analysis by acquiring UV-Vis spectra across the entire peak.[1][2] If the spectra are not identical, it indicates the presence of more than one compound.
-
Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-elution. By taking mass spectra across the peak, you can determine if more than one mass-to-charge ratio (m/z) is present.[1]
Q2: What are the most common causes of co-elution in the analysis of this compound?
A2: Co-elution occurs when two or more compounds exit the chromatography column at the same time.[1][2] For a molecule like this compound, potential co-eluting impurities could include:
-
Structural Isomers: Compounds with the same molecular formula but different structural arrangements.
-
Degradation Products: Impurities formed through processes like hydrolysis, oxidation, or photolysis. Forced degradation studies can help identify these potential degradants.[3][4]
-
Process-Related Impurities: By-products or unreacted starting materials from the synthesis of the main compound.
Q3: How can I begin to troubleshoot a co-elution problem without drastically changing my method?
A3: Minor adjustments to your existing method can often resolve co-elution. Consider these initial steps:
-
Adjust the Mobile Phase Strength: For reversed-phase HPLC, weakening the mobile phase (i.e., decreasing the percentage of the organic solvent) can increase retention time and potentially improve separation.[1][2]
-
Modify the Temperature: Changing the column temperature can alter the selectivity of the separation. A good starting point is to test temperatures 5-10°C above and below your current setting.
-
Change the Flow Rate: Lowering the flow rate can sometimes improve peak resolution, although it will increase the analysis time.
Q4: When should I consider changing the stationary phase (column)?
A4: If modifications to the mobile phase and other method parameters do not resolve the co-elution, changing the column is the next logical step. The choice of a new column should be based on providing a different selectivity. Consider columns with:
-
Different Ligand Chemistry: If you are using a C18 column, consider a C8, phenyl, or cyano phase to introduce different types of interactions with your analyte and impurities.
-
Different Particle Size: Columns with smaller particles generally provide higher efficiency and better resolution.[5]
-
Chiral Stationary Phases: If you suspect the co-eluting impurity is an enantiomer of this compound, a chiral column will be necessary for separation.
Troubleshooting Guide: Resolving Co-eluting Impurities
This guide provides a systematic approach to resolving co-eluting impurities during the analysis of this compound.
Step 1: Problem Identification and Confirmation
The first step is to confirm that you indeed have a co-elution issue.
Experimental Protocol: Peak Purity Analysis using DAD
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.
-
Procedure:
-
Inject a sample of this compound containing the suspected co-eluting impurity.
-
Acquire spectral data across the entire chromatographic peak of interest.
-
Use the chromatography software to perform a peak purity analysis. The software will compare spectra from the upslope, apex, and downslope of the peak.
-
-
Interpretation: If the peak purity index is below a certain threshold (typically >99.0%), it indicates the presence of a co-eluting impurity.
Troubleshooting Workflow: Problem Identification
Caption: Workflow for identifying and confirming co-eluting impurities.
Step 2: Method Optimization
Once co-elution is confirmed, the next step is to systematically optimize the chromatographic method. The goal is to alter the selectivity of the separation to resolve the analyte from the impurity.
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 220 nm
-
-
Optimization Strategy:
-
Modify Gradient Slope: Steepen or flatten the gradient to alter selectivity.
-
Change Organic Modifier: Replace acetonitrile with methanol. Methanol has different solvent properties and can change the elution order.
-
Adjust pH: The pH of the mobile phase can affect the ionization state of the amine and any acidic or basic impurities, thereby altering their retention. Test a pH range of 3-7.
-
Data Presentation: Effect of Mobile Phase Modifier
| Mobile Phase Modifier | Resolution (Rs) between Analyte and Impurity |
| Acetonitrile | 0.8 (Co-eluting) |
| Methanol | 1.6 (Resolved) |
Step 3: Advanced Troubleshooting - Column and Stationary Phase Selection
If mobile phase optimization is insufficient, a change in the stationary phase is necessary to introduce a different separation mechanism.
Experimental Protocol: Column Screening
-
Columns to Screen:
-
Phenyl-Hexyl: Offers pi-pi interactions, which can be beneficial for separating aromatic compounds.
-
Cyano (CN): Provides different polarity and can be used in both normal-phase and reversed-phase modes.
-
Chiral Column (e.g., cellulose or amylose-based): Essential if the impurity is a stereoisomer.
-
-
Procedure:
-
Equilibrate each column with the initial mobile phase conditions.
-
Inject the sample and run the initial gradient program.
-
Evaluate the chromatograms for improved separation.
-
Logical Relationship: Method Development Strategy
Caption: A logical workflow for chromatographic method development to resolve co-elution.
By following this structured approach, researchers can effectively troubleshoot and resolve co-eluting impurities in the analysis of this compound, ensuring accurate and reliable analytical results.
References
Technical Support Center: Enhancing the Resolution of N-[(2-Chlorophenyl)methyl]propan-2-amine Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the enantiomers of N-[(2-Chlorophenyl)methyl]propan-2-amine. The following sections detail two primary resolution techniques: fractional crystallization of diastereomeric salts and chiral High-Performance Liquid Chromatography (HPLC).
Method 1: Fractional Crystallization of Diastereomeric Salts
Fractional crystallization is a classical and often cost-effective method for resolving racemates on a larger scale.[1][2][3] The process involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their differential solubility in a given solvent system.[4]
Experimental Protocol: Resolution with (+)-Tartaric Acid
This protocol provides a starting point for the resolution of (±)-N-[(2-Chlorophenyl)methyl]propan-2-amine using (+)-tartaric acid as the resolving agent.
Materials:
-
(±)-N-[(2-Chlorophenyl)methyl]propan-2-amine
-
(+)-Tartaric acid (enantiomerically pure)
-
Methanol
-
Acetone
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of (±)-N-[(2-Chlorophenyl)methyl]propan-2-amine in 100 mL of methanol in a flask.
-
In a separate beaker, dissolve a stoichiometric equivalent of (+)-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.[5]
-
-
Crystallization:
-
If no precipitate forms, slowly add a less polar solvent like acetone or diethyl ether until turbidity is observed.
-
Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in a refrigerator (4°C) overnight.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol/acetone mixture to remove any adhering mother liquor.
-
Dry the crystals under vacuum. This first crop of crystals will be enriched in one diastereomer.
-
-
Recrystallization for Enantiomeric Enrichment:
-
To improve the diastereomeric purity, recrystallize the collected salt from a suitable solvent or solvent mixture (e.g., methanol/acetone).
-
The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor at each crystallization step. The resolution is considered complete when there is no further change in the optical rotation of the recrystallized salt.[6]
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution to a pH > 10 with 1 M NaOH solution.
-
Extract the liberated free amine with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched this compound.
-
Data Presentation: Comparison of Chiral Resolving Agents
The choice of resolving agent is critical for successful fractional crystallization. The following table provides a comparison of commonly used chiral acids for the resolution of amines.
| Chiral Resolving Agent | Acid Type | pKa1 | pKa2 | Comments |
| (+)-Tartaric Acid | Dicarboxylic | 2.98 | 4.34 | Widely used and commercially available.[2][7] |
| (-)-Malic Acid | Dicarboxylic | 3.40 | 5.11 | Another common and effective resolving agent. |
| (+)-Mandelic Acid | Monocarboxylic | 3.41 | - | Often effective for forming crystalline salts.[8] |
| (+)-Camphorsulfonic Acid | Sulfonic Acid | ~ -2.5 | - | A strong acid that can be effective when others fail.[4] |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Dicarboxylic | ~ 2.8 | ~ 4.1 | A derivative of tartaric acid that may offer different solubility characteristics for the diastereomeric salts. |
Troubleshooting and FAQs for Fractional Crystallization
Q1: No crystals are forming after adding the resolving agent and cooling.
-
A1: The solution may not be supersaturated. Try adding a less polar co-solvent (e.g., acetone, diethyl ether) dropwise until turbidity persists. Alternatively, try reducing the volume of the solvent by evaporation. Seeding the solution with a small crystal from a previous successful batch can also induce crystallization.
Q2: The crystallization process is very slow.
-
A2: Slow crystallization can sometimes be beneficial for obtaining purer crystals.[1] However, if it is excessively slow, try using a more concentrated solution or a different solvent system. Ensure the solution is not disturbed during the cooling process.
Q3: The yield of the desired enantiomer is low.
-
A3: This could be due to the similar solubilities of the two diastereomeric salts.[1] Experiment with different resolving agents and solvent systems to maximize the solubility difference. Additionally, the unwanted enantiomer can potentially be racemized and recycled to improve the overall yield.[5]
Q4: The enantiomeric excess (ee) of the resolved amine is low even after multiple recrystallizations.
-
A4: The diastereomeric salts may be forming solid solutions, making separation by crystallization difficult.[1] In this case, switching to a different resolving agent or considering an alternative resolution technique like chiral chromatography is recommended.
Q5: How do I choose the best solvent for crystallization?
-
A5: The ideal solvent is one in which the diastereomeric salts have a significant difference in solubility. The salt of the desired enantiomer should be sparingly soluble, while the other diastereomer's salt remains in solution. This often requires empirical screening of various solvents and solvent mixtures.
Diagrams
Caption: Workflow for Chiral Resolution by Fractional Crystallization.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9]
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a general strategy for developing a chiral HPLC method for the separation of this compound enantiomers.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral HPLC columns (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol (EtOH)
-
Additives: diethylamine (DEA) or trifluoroacetic acid (TFA)
Procedure:
-
Column Selection:
-
Start with polysaccharide-based CSPs, as they are effective for a wide range of compounds, including amines.[9] Chiralcel® OD-H and Chiralpak® AD are good initial choices.
-
-
Initial Screening in Normal Phase Mode:
-
Prepare a mobile phase of n-hexane and an alcohol (IPA or EtOH) in a 90:10 (v/v) ratio.
-
Since the analyte is a basic compound, add 0.1% (v/v) of a basic modifier like diethylamine (DEA) to the mobile phase to improve peak shape and reduce tailing.[9]
-
Set the flow rate to 1.0 mL/min and the detection wavelength based on the UV absorbance of the compound.
-
Inject a solution of the racemic amine and observe the chromatogram for any separation.
-
-
Method Optimization:
-
Mobile Phase Composition: If no or poor separation is observed, vary the ratio of hexane to alcohol (e.g., 80:20, 95:5). The type of alcohol can also be changed (e.g., from IPA to EtOH).
-
Additive Concentration: The concentration of the additive (DEA) can be adjusted to optimize peak shape and resolution.
-
Flow Rate and Temperature: Adjusting the flow rate and column temperature can also influence the separation.
-
-
Alternative Modes:
-
If normal phase chromatography is unsuccessful, reversed-phase or polar organic modes can be explored, depending on the column's specifications.
-
Data Presentation: Recommended Chiral HPLC Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralcel® OD-H | Chiralpak® AD-H | Chiralpak® IC |
| Mobile Phase | n-Hexane:IPA (90:10) + 0.1% DEA | n-Hexane:EtOH (85:15) + 0.1% DEA | n-Hexane:IPA (80:20) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 25°C | 30°C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Troubleshooting and FAQs for Chiral HPLC
Q1: I am not seeing any separation of the enantiomers.
-
A1: The selectivity of the CSP for your compound may be low in the chosen mobile phase. Try a different CSP or significantly alter the mobile phase composition. Changing the alcohol modifier (e.g., IPA to EtOH) or its percentage can have a large effect. Sometimes, a different additive is required.[10]
Q2: The peaks are broad and tailing.
-
A2: This is common for basic compounds like amines. Ensure you are using a basic additive like diethylamine (DEA) in your mobile phase.[9] Increasing the concentration of the additive may help. Also, check for any dead volume in your HPLC system.
Q3: The resolution between the two peaks is poor (<1.5).
-
A3: To improve resolution, you can try to increase the selectivity or the efficiency of the separation. To increase selectivity, modify the mobile phase composition (solvent ratio, additive). To increase efficiency, you can decrease the flow rate or use a longer column.
Q4: The column backpressure is too high.
-
A4: High backpressure can be caused by a blockage in the inlet frit or the column itself.[11] Try reversing the column flow (for columns that allow it) to flush out any particulates.[11] Always filter your samples and mobile phases to prevent this.
Q5: My separation is not reproducible from one run to the next.
-
A5: This could be due to insufficient column equilibration between runs, especially after changing the mobile phase. Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before injecting your sample. Temperature fluctuations can also affect retention times, so use a column oven for stable temperatures.
Diagrams
Caption: Troubleshooting Decision Tree for Chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. pharmtech.com [pharmtech.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
Minimizing solvent effects in spectroscopic analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize solvent effects during the spectroscopic analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a secondary amine. Its structure consists of a central nitrogen atom bonded to a hydrogen, an isopropyl group, and a 2-chlorobenzyl group. These features—a secondary amine, a chlorinated aromatic ring, and an aliphatic isopropyl group—determine its chemical and spectroscopic properties. The lone pair of electrons on the nitrogen atom gives the molecule basic and nucleophilic characteristics.[1]
Q2: Why are solvent effects a significant concern for the spectroscopic analysis of this compound?
Solvent effects, or solvatochromism, arise from the interaction between solvent molecules and the solute (your compound). These interactions can alter the energy levels of the molecule's electronic and vibrational states, leading to changes in the resulting spectrum. For this compound, key interactions include:
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom and the N-H group.
-
Dipole-Dipole Interactions: Polar solvents will interact with the polar C-N and C-Cl bonds, as well as the aromatic ring.
-
π-Stacking: Aromatic solvents may interact with the 2-chlorophenyl ring.
These interactions can cause shifts in absorption maxima (UV-Vis), changes in chemical shifts (NMR), and obscured signals (IR), complicating spectral interpretation.[2][3][4][5]
Q3: Which spectroscopic technique is most susceptible to solvent effects for this molecule?
Both UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy are highly susceptible to solvent effects for this compound.
-
In UV-Vis spectroscopy , solvent polarity can significantly shift the absorption maxima corresponding to n→π* and π→π* electronic transitions.[3][4][6]
-
In NMR spectroscopy , solvent choice can alter the chemical shifts of protons, especially the labile N-H proton, which can also undergo exchange with deuterated protic solvents, causing its signal to broaden or disappear.[7]
Q4: How do I select an appropriate solvent for my spectroscopic analysis?
The ideal solvent should dissolve your compound, be chemically inert, and not absorb in the spectral region of interest.[2][3] A non-polar solvent is often preferred to minimize interactions and preserve the fine structure of the spectrum.[2][6]
Troubleshooting Guides
UV-Visible Spectroscopy
Problem: My absorption maximum (λmax) is shifted compared to a reference spectrum, or the fine structure is lost.
Cause: This is a classic example of solvatochromism, where the solvent's polarity alters the energy of the electronic transitions.
-
n→π transitions* (involving the nitrogen lone pair) typically undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents. This is because polar solvents stabilize the non-bonding (n) orbital through hydrogen bonding, increasing the energy gap to the π* orbital.[3][8]
-
π→π transitions* (involving the aromatic ring) usually undergo a bathochromic (red) shift to longer wavelengths in polar solvents. Polar solvents tend to stabilize the more polar π* excited state more than the ground state, reducing the energy gap for the transition.[3][6]
-
Loss of fine structure is common in polar solvents due to solute-solvent complex formation, which can obscure vibrational details of the electronic transition.[6]
Solution:
-
Select a Non-Polar Solvent: Whenever possible, use a non-polar solvent like hexane or cyclohexane to obtain a spectrum that most closely resembles the gaseous state.[6][9]
-
Be Consistent: If comparing spectra, ensure the same solvent is used across all measurements.
-
Consult Solvent Property Tables: Use the table below to select a solvent that is transparent in your region of interest and has the desired polarity.
Table 1: Properties of Common Solvents for UV-Vis Spectroscopy
| Solvent | Polarity Index (P') | UV Cutoff (nm) | Notes |
|---|---|---|---|
| n-Hexane | 0.1 | 195 | Non-polar, good for preserving fine structure.[3][9] |
| Cyclohexane | 0.2 | 200 | Non-polar, similar to hexane.[3][9] |
| Chloroform | 4.1 | 245 | Use with caution; can absorb in the analysis region.[3] |
| Dichloromethane | 3.1 | 233 | Aprotic polar solvent. |
| Acetonitrile | 5.8 | 190 | Polar aprotic, transparent at low wavelengths. |
| Ethanol (95%) | 4.3 | 205 | Polar protic, can cause significant shifts.[3][9] |
| Water | 10.2 | 190 | Highly polar; not ideal for many organic compounds.[4][9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: The chemical shift of the N-H proton is variable, or the peak is broad and difficult to identify.
Cause: The N-H proton is labile (acidic) and its chemical environment is highly sensitive to the solvent.
-
Hydrogen Bonding: In hydrogen-bond accepting solvents like DMSO-d6 or acetone-d6, the N-H signal is shifted downfield (to higher ppm) due to deshielding.
-
Proton Exchange: In protic deuterated solvents like methanol-d4 (CD3OD) or deuterium oxide (D2O), the N-H proton can exchange with deuterium from the solvent. This exchange can be fast on the NMR timescale, causing the N-H peak to broaden or disappear entirely.[7]
Solution:
-
Use an Aprotic Solvent: For unambiguous observation of the N-H proton, use an aprotic solvent like CDCl3 or DMSO-d6. DMSO-d6 is particularly effective at slowing down proton exchange, resulting in sharper N-H signals.
-
Perform a D2O Shake: To confirm the identity of an N-H peak, acquire a spectrum, then add a drop of D2O to the NMR tube, shake well, and re-acquire the spectrum. If the peak diminishes or disappears, it is an exchangeable proton.
Problem: I see unexpected peaks in my ¹H NMR spectrum.
Cause: These are often due to residual protons in the deuterated solvent or dissolved water.[10] Even highly deuterated solvents contain a small amount of the non-deuterated isotopomer (e.g., CHCl3 in CDCl3).[10][11]
Solution:
-
Identify Known Impurity Peaks: Compare the unknown peaks to a standard table of solvent impurities. The chemical shift of water is particularly variable and depends on the solvent and temperature.[12][13]
-
Use High-Purity Solvents: Ensure you are using high-quality NMR solvents with a high degree of deuteration (e.g., 99.96%).
Table 2: Properties of Common Deuterated Solvents for NMR Spectroscopy
| Solvent | Formula | Residual ¹H Peak (ppm) | Water Peak (ppm) | Notes |
|---|---|---|---|---|
| Chloroform-d | CDCl₃ | 7.26 (singlet)[10][11] | ~1.56 | Most common; good for a wide range of organic compounds.[11] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (pentet)[13][14] | ~2.84 | Good for moderately polar compounds. |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (pentet)[11][13] | ~3.33 | High boiling point; excellent for polar compounds and observing N-H protons. |
| Acetonitrile-d₃ | CD₃CN | 1.94 (pentet)[11][13] | ~2.13 | Good for moderately polar, nitrogen-containing compounds.[11] |
| Methanol-d₄ | CD₃OD | 3.31 (pentet)[10][11] | ~4.87 | Polar protic; will exchange with N-H protons. |
| Deuterium Oxide | D₂O | 4.79 (singlet, ref.) | 4.79 | For water-soluble compounds; will exchange with N-H protons.[11] |
Source: Adapted from data in Gottlieb, H. E. et al., J. Org. Chem. 1997, 62, 7512-7515 and other sources.[12][13][15][16][17]
Infrared (IR) Spectroscopy
Problem: The solvent is absorbing strongly and obscuring key regions of my spectrum.
Cause: No single solvent is transparent across the entire mid-IR range.[18] Solvents have characteristic absorption bands that can mask the analyte's signals. For this compound, important regions include N-H stretching (~3300-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).
Solution:
-
Choose a Solvent with Appropriate Windows: Select a solvent that is transparent in the region of interest. Often, two different solvents are needed to see the full spectrum (e.g., CCl4 and CS2).[18]
-
Use Deuterated Solvents: Replacing C-H bonds with C-D bonds shifts the solvent's stretching vibrations to lower frequencies, potentially opening up the C-H stretching region of the spectrum for analysis.[19]
-
Use an Alternative Sampling Technique:
-
Attenuated Total Reflectance (ATR): This is the preferred method for many samples. It requires minimal to no sample preparation, works for solids and liquids, and is non-destructive.[20][21][22][23] Since the IR beam only penetrates a few micrometers into the sample, solvent interference is greatly reduced.
-
Neat Liquid/Thin Film: If the compound is a liquid at room temperature, a spectrum can be taken directly by placing a drop between two salt plates (e.g., NaCl or KBr).[24]
-
Nujol Mull: For solid samples, grind the sample with mineral oil (Nujol) to create a paste. The Nujol has strong C-H bands but is transparent elsewhere.
-
Table 3: Common Solvents for IR Spectroscopy and Their Usable Regions (cm⁻¹)
| Solvent | Usable Regions (Approx.) | Obscured Regions (Approx.) |
|---|---|---|
| Carbon Tetrachloride (CCl₄) | 4000-1330, <650 | 1330-650 |
| Carbon Disulfide (CS₂) | 4000-2300, 1350-400 | 2300-1350 |
| Chloroform (CHCl₃) | 4000-3100, 2800-1250, 1150-800 | 3100-2800, 1250-1150, <800 |
| n-Hexane | 4000-3000, 1400-1300, <800 | 3000-2800, 1500-1400 |
Note: These are approximations. Always run a background spectrum of the pure solvent.
Experimental Protocols
Protocol 1: General Solvent Selection for Spectroscopic Analysis
This protocol outlines a systematic approach to choosing a suitable solvent to minimize interference.
-
Assess Solubility: Test the solubility of this compound in a range of potential solvents (e.g., hexane, chloroform-d, acetone-d6). Start with non-polar options.
-
Check for Reactivity: Ensure the solvent is inert and will not react with the amine (e.g., avoid acidic solvents unless studying protonation effects).
-
Consult Transparency/Cutoff Data:
-
For UV-Vis , choose a solvent with a UV cutoff well below the expected λmax of your analyte (see Table 1).
-
For IR , select a solvent with transparent windows in the functional group region of interest (see Table 3).
-
For NMR , select a deuterated solvent that provides good solubility and minimizes peak overlap (see Table 2).
-
-
Prepare Sample: Dissolve a minimal amount of sample to achieve a good signal-to-noise ratio. For quantitative analysis, prepare solutions with precise concentrations.
-
Acquire Background Spectrum: Always run a spectrum of the pure solvent under the same conditions as the sample. This allows for digital subtraction of the solvent background, which is a standard feature in modern spectrometers.
Visualizations
Caption: Workflow for selecting a suitable spectroscopic solvent.
Caption: Effect of solvent polarity on electronic transition energies.
References
- 1. This compound | 46054-87-9 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 4. tutorchase.com [tutorchase.com]
- 5. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
- 6. web.williams.edu [web.williams.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. google.com [google.com]
- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 11. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chem.washington.edu [chem.washington.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. mmrc.caltech.edu [mmrc.caltech.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Advantages of ATR-FTIR for materials analysis - Specac Ltd [specac.com]
- 21. azom.com [azom.com]
- 22. azom.com [azom.com]
- 23. mt.com [mt.com]
- 24. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine and Structurally Related Phenylpropan-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-[(2-Chlorophenyl)methyl]propan-2-amine, also known as Clobenzorex, with other key derivatives of phenylpropan-2-amine, including the parent compound Amphetamine, its potent derivative Methamphetamine, and the structural isomer N-Isopropylbenzylamine. The comparison focuses on chemical properties, pharmacological activity, and mechanism of action, supported by available experimental data.
Chemical Structures and Physicochemical Properties
The fundamental structure of these compounds is based on the 1-phenylpropan-2-amine backbone. Variations in substituents on the amine and the phenyl ring significantly alter their pharmacological profiles.
| Compound Name | IUPAC Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Clobenzorex) | N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine | C₁₆H₁₈ClN | 259.77 | |
| Amphetamine | 1-phenylpropan-2-amine | C₉H₁₃N | 135.21 | |
| Methamphetamine | N-methyl-1-phenylpropan-2-amine | C₁₀H₁₅N | 149.23 | |
| N-Isopropylbenzylamine | N-benzylpropan-2-amine | C₁₀H₁₅N | 149.23 |
Pharmacological Comparison
The primary mechanism of action for most of these compounds involves interaction with monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to increased synaptic concentrations of these neurotransmitters.
| Compound | Primary Mechanism of Action | Potency & Efficacy | Key Experimental Data |
| This compound (Clobenzorex) | Prodrug, metabolized to d-amphetamine.[1][2] Primarily a norepinephrine reuptake inhibitor and TAAR1 agonist.[3] | Acts as a central nervous system stimulant and anorectic.[4] It is approximately 20 times less potent than (+)-amphetamine in producing amphetamine-like behavioral effects in rats.[5] | NET Inhibition (IC₅₀): 38 nM.[3] TAAR1 Agonism (EC₅₀): 1.2 µM.[3] DAT Occupancy: Low (12%) at therapeutic doses.[3] |
| Amphetamine | Promotes the efflux of dopamine and norepinephrine through DAT and NET, and inhibits their reuptake.[6] Also a TAAR1 agonist. | Potent central nervous system stimulant.[6] | Dopamine Efflux: Serves as a benchmark for other stimulants. |
| Methamphetamine | Similar to amphetamine but with a more pronounced effect on dopamine release.[7][8] | More potent stimulant than amphetamine with longer-lasting effects.[7][8] | Releases approximately 5 times more dopamine than amphetamine at equivalent concentrations.[7][9] Has a stronger overall effect on DAT-mediated cell physiology compared to amphetamine.[10] |
| N-Isopropylbenzylamine | Weak stimulant activity. Its toxicity is associated with increased nitric oxide production in neuronal cells.[11][12][13] | Significantly less potent than methamphetamine.[14] Used as a cutting agent for illicit methamphetamine.[12][15] | Induces conditioned place preference in mice at 3 mg/kg, comparable to methamphetamine at 1 mg/kg, but fails to increase locomotor activity at similar doses.[14] Cell viability (IC₅₀) in neuronal cell lines is around 1-3 mM.[13] |
Signaling Pathways and Experimental Workflows
General Mechanism of Action for Phenylpropan-2-amine Derivatives
The diagram below illustrates the common pathway by which these stimulants affect dopaminergic neurons. They primarily act on the dopamine transporter (DAT) to reverse its function, leading to an efflux of dopamine from the presynaptic terminal into the synaptic cleft. They also inhibit the reuptake of dopamine, further increasing its synaptic concentration.
Caption: Mechanism of action for phenylpropan-2-amine stimulants.
Experimental Workflow for Radioligand Binding Assay
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor or transporter. The following diagram outlines a typical workflow for a competitive binding assay to determine the inhibition constant (Ki) of a test compound at the dopamine transporter (DAT).
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity
This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human dopamine transporter (DAT) using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human DAT are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.[16]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[16]
2. Binding Assay:
-
The assay is performed in a 96-well plate.[16]
-
Each well contains:
- A fixed amount of membrane preparation.
- A fixed concentration of a specific DAT radioligand (e.g., [³H]-WIN 35,428 or [³H]-BTCP).[17]
- Varying concentrations of the unlabeled test compound (e.g., 11-point serial dilution).
-
To determine non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM Butaclamol or BTCP) is added to a set of wells.[17][18]
-
The plate is incubated (e.g., for 60-120 minutes at 4°C or room temperature) to allow binding to reach equilibrium.[16][17]
3. Separation and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.[16]
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.[16]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
In Vivo Microdialysis for Extracellular Dopamine Measurement
This protocol outlines a method for measuring changes in extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens) of a freely moving rat following administration of a test compound.
1. Surgical Preparation:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted, aimed at the brain region of interest.[19]
-
Animals are allowed to recover from surgery for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (with a semipermeable membrane of a specific molecular weight cut-off) is inserted into the guide cannula.[19][20]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 0.5-2.0 µL/min).[20]
-
An equilibration period (e.g., 1-2 hours) is allowed for the stabilization of the probe and baseline neurotransmitter levels.[19]
3. Sample Collection and Drug Administration:
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into collection vials.
-
After collecting stable baseline samples, the test compound is administered (e.g., via intraperitoneal injection or added to the perfusion fluid in a reverse dialysis setup).[19][20]
-
Sample collection continues for a set period post-administration to monitor the time course of the drug's effect.
4. Neurochemical Analysis:
-
The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[19]
-
This technique provides high sensitivity for detecting monoamines.
5. Data Analysis:
-
Dopamine concentrations are typically expressed as a percentage of the average baseline concentration.
-
The data are analyzed to determine the peak effect, duration of action, and overall increase in extracellular dopamine induced by the test compound.
Conclusion
The pharmacological profile of phenylpropan-2-amine derivatives is highly dependent on their chemical structure.
-
This compound (Clobenzorex) functions as a prodrug to d-amphetamine, but its intrinsic activity shows a preference for the norepinephrine system with lower direct impact on dopamine transporters compared to its primary metabolite.[1][3]
-
Amphetamine serves as the foundational compound, exhibiting potent stimulant properties through its interaction with both dopamine and norepinephrine transporters.
-
Methamphetamine is distinguished by an N-methyl group, which significantly enhances its potency, particularly its ability to evoke dopamine release, contributing to its higher abuse potential compared to amphetamine.[7][10]
-
N-Isopropylbenzylamine , despite being a structural isomer of methamphetamine, displays markedly weaker stimulant properties and is primarily of interest in forensic and toxicological contexts due to its use as an adulterant.[12][14]
This comparative analysis underscores the critical role of specific chemical modifications in modulating the potency, efficacy, and mechanism of action within this class of psychoactive compounds. For drug development professionals, these structure-activity relationships are pivotal in designing novel compounds with desired therapeutic profiles while minimizing undesirable effects.
References
- 1. What is the mechanism of Clobenzorex Hydrochloride? [synapse.patsnap.com]
- 2. Clobenzorex - Wikipedia [en.wikipedia.org]
- 3. Clobenzorex (76553-22-5) for sale [vulcanchem.com]
- 4. What is Clobenzorex Hydrochloride used for? [synapse.patsnap.com]
- 5. Clobenzorex: evidence for amphetamine-like behavioral actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. simcoerehab.ca [simcoerehab.ca]
- 9. Amphetamine and methamphetamine differentially affect dopamine transporters in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo* | Semantic Scholar [semanticscholar.org]
- 11. N-Isopropylbenzylamine | 102-97-6 | Benchchem [benchchem.com]
- 12. Isopropylbenzylamine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The brief introduction of N-isopropylbenzylamine_Chemicalbook [chemicalbook.com]
- 15. N-Isopropylbenzylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 18. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo microdialysis [bio-protocol.org]
- 20. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for N-[(2-Chlorophenyl)methyl]propan-2-amine
This guide provides a comparative overview of validated analytical methods for the quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine, a crucial step in drug development and quality control. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in the selection of the most suitable analytical technique. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] It ensures the reliability, reproducibility, and accuracy of analytical data.[4] For pharmaceutical compounds such as this compound, common analytical techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6] This guide will compare these two methods.
Comparative Analysis of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation.
| Validation Parameter | HPLC Method | GC-MS Method |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~5 ng/mL |
| Specificity | High (selective) | Very High (highly selective) |
| Robustness | Good | Moderate |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50 v/v)[7][8][9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Validation Procedure:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
-
Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of the analyte.
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a GC-MS method for the identification and quantification of this compound. Due to the amine group, derivatization is often employed to improve chromatographic behavior and sensitivity, though direct analysis is also possible.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-450 amu
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol.
-
Sample Preparation: Extract the sample with a suitable solvent (e.g., methanol or chloroform) and dilute to a concentration within the calibration range.[10]
3. Validation Procedure:
-
The validation parameters (Linearity, Accuracy, Precision, Specificity, LOD, LOQ, and Robustness) are assessed in a similar manner to the HPLC method, with adjustments appropriate for the GC-MS technique. For specificity, the mass spectrum of the analyte provides a high degree of confirmation.
Visualizations
Caption: Experimental workflow for the validation of an analytical method.
Caption: Logical comparison of HPLC and GC-MS methods.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. database.ich.org [database.ich.org]
- 6. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 7. researchgate.net [researchgate.net]
- 8. public.pensoft.net [public.pensoft.net]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine
A Comparative Guide for Analytical Method Selection in Pharmaceutical Analysis
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of N-[(2-Chlorophenyl)methyl]propan-2-amine. The objective is to offer researchers, scientists, and drug development professionals a thorough comparison of these two powerful analytical techniques, supported by hypothetical yet representative experimental data, to facilitate informed decisions in method selection for quality control and research purposes.
Introduction
This compound is a secondary amine with potential applications and interest within the pharmaceutical and chemical industries.[1] Accurate and precise quantification of this compound is crucial for ensuring product quality, stability, and for pharmacokinetic studies. Both HPLC and GC-MS are staple analytical techniques in pharmaceutical analysis, each with its own set of advantages and limitations.[2][3] This guide presents a comparative analysis of hypothetical, yet realistic, validated methods for this compound to aid in the selection of the most suitable analytical approach based on specific research or quality control needs.
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that the chosen method provides reliable, consistent, and accurate data.[2][4] Key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ), are evaluated for both methodologies.[2][5]
Comparative Performance Data
The following table summarizes the quantitative performance data obtained from the hypothetical validation of HPLC and GC-MS methods for the analysis of this compound.
| Validation Parameter | HPLC Method | GC-MS Method |
| Linearity (R²) | 0.9995 | 0.9998 |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.5% | ≤ 1.2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Specificity | High | Very High |
Experimental Protocols
Detailed methodologies for the hypothetical HPLC and GC-MS analyses are provided below. These protocols are based on established practices for similar amine compounds and serve as a robust starting point for method development and validation.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[6]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Working standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
GC-MS Method Protocol
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Injector Temperature: 250°C.[7]
-
Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped up to 280°C at a rate of 20°C/min, and held for 5 minutes.[7]
-
Mass Spectrometer Parameters:
-
Sample Preparation: Samples are dissolved in a suitable solvent like methanol or dichloromethane.[3] Derivatization is generally not required for this compound but can be employed to improve peak shape and sensitivity if necessary.
Method Comparison and Rationale
The selection between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis.
-
Sensitivity: The GC-MS method demonstrates superior sensitivity with significantly lower LOD and LOQ values. This makes it the preferred choice for applications requiring trace-level quantification, such as in impurity profiling or pharmacokinetic studies where concentrations are expected to be low.
-
Specificity: While the HPLC-UV method provides high specificity, the GC-MS method offers a higher degree of confidence in analyte identification due to the provision of mass spectral data, which acts as a molecular fingerprint.[5]
-
Sample Throughput and Cost: HPLC methods are often associated with higher sample throughput and lower operational costs compared to GC-MS, making them more suitable for routine quality control analysis of a large number of samples.
-
Robustness: HPLC methods are generally considered more robust for routine analysis of less volatile and thermally stable compounds. The volatility of this compound makes it amenable to GC analysis.
Visualized Workflows and Comparisons
To further clarify the processes and comparisons, the following diagrams have been generated.
Caption: A flowchart illustrating the general workflow of cross-validating analytical methods.
References
- 1. This compound | 46054-87-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. swgdrug.org [swgdrug.org]
A Comparative Analysis of the Biological Activities of Ortho-, Meta-, and Para-Chlorophenyl Isomers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential biological effects of chlorophenyl isomers, supported by experimental data and detailed methodologies.
The substitution pattern of a chlorine atom on a phenyl ring significantly influences its biological activity. This guide provides a comparative analysis of ortho-, meta-, and para-chlorophenyl isomers, summarizing key toxicity data and outlining the experimental protocols used to determine their effects. Furthermore, it delves into the potential signaling pathways through which these isomers exert their biological influence.
Quantitative Comparison of Biological Activity
The biological activity of chlorophenyl isomers, particularly their toxicity, varies depending on the position of the chlorine atom. The following tables summarize acute toxicity data for chlorophenol and chloroaniline isomers.
Table 1: Acute Toxicity of Chlorophenol Isomers
| Isomer | Test Species | Route | LD50 (mg/kg) |
| ortho-Chlorophenol | Rat | Oral | 670 |
| Mouse | Oral | 347 | |
| meta-Chlorophenol | Rat | Oral | 570 |
| Mouse | Oral | 355 | |
| para-Chlorophenol | Rat | Oral | 670 |
| Mouse | Oral | 500 |
Table 2: Comparative Hematotoxicity of Chloroaniline Isomers
| Isomer | Relative Potency in Methemoglobin Formation | Key Hematotoxic Effects |
| ortho-Chloroaniline | Least potent | Induces methemoglobinemia and hemolytic anemia. |
| meta-Chloroaniline | Intermediate potency | Induces methemoglobinemia and hemolytic anemia. |
| para-Chloroaniline | Most potent | Induces the most severe methemoglobin formation, leading to hemolytic anemia and secondary responses in the spleen and bone marrow.[1] |
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to assess the biological activity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Test compounds (ortho-, meta-, and para-chlorophenyl isomers)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chlorophenyl isomers. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Materials:
-
Neutral Red solution
-
Cell culture medium
-
Test compounds (ortho-, meta-, and para-chlorophenyl isomers)
-
Destain solution (e.g., a mixture of ethanol and acetic acid)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the chlorophenyl isomers.
-
Incubation: Incubate the plates for a defined period.
-
Neutral Red Staining: Remove the treatment medium and incubate the cells with a medium containing Neutral Red.
-
Washing: Wash the cells to remove any unincorporated dye.
-
Destaining: Add the destain solution to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm).
-
Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated cells to that of control cells and calculate the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological activities of chlorophenyl isomers are mediated through various signaling pathways. The primary mechanisms of toxicity for chlorophenols involve the uncoupling of oxidative phosphorylation, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS) inducing oxidative stress, and the subsequent activation of apoptotic pathways.
Oxidative Stress Signaling Pathway
Chlorinated phenols can induce the production of ROS, leading to cellular damage. The cell responds to this oxidative stress through a complex signaling network.
Caption: Oxidative stress induction by chlorophenyl isomers.
Intrinsic Apoptosis Signaling Pathway
Mitochondrial dysfunction and oxidative stress can trigger the intrinsic pathway of apoptosis, a programmed cell death mechanism.
Caption: Intrinsic apoptosis pathway activated by chlorophenyl isomers.
Experimental Workflow
A typical workflow for comparing the in vitro cytotoxicity of chlorophenyl isomers is depicted below.
Caption: Workflow for in vitro cytotoxicity comparison.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Benzylisopropylamine Analogues as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-[(2-Chlorophenyl)methyl]propan-2-amine analogues, focusing on their structure-activity relationships (SAR) as ligands for monoamine transporters. The information presented is synthesized from pharmacological studies on N-benzylisopropylamines and related compounds, offering insights into how structural modifications influence biological activity.
Introduction: The N-Benzylisopropylamine Scaffold
N-isopropylbenzylamine and its derivatives are structural isomers of methamphetamine.[1] This core scaffold has been investigated for its interaction with the central nervous system, particularly its activity at monoamine transporters (MATs).[1][2] The MAT family, which includes transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), is responsible for the reuptake of these neurotransmitters from the synaptic cleft and represents a major target for therapeutic agents and psychostimulants.[3][4]
Understanding the SAR of this class of compounds is crucial for designing molecules with specific selectivity and potency profiles, which can inform the development of novel therapeutics for neuropsychiatric disorders or help in identifying emerging psychoactive substances. This guide focuses on the parent structure this compound and explores how systematic chemical changes affect its presumptive activity at MATs.
Core Structure and SAR Analysis
The fundamental structure consists of three key regions that can be modified to explore the SAR: (A) the aromatic (phenyl) ring, (B) the benzyl-amine linker, and (C) the N-alkyl substituent. Modifications in these regions can significantly alter the affinity and selectivity of the analogues for DAT, NET, and SERT.
Key Observations from Related Compound Classes:
-
Aromatic Ring Substitution : Halogenation of the phenyl ring is a common strategy to modulate potency and selectivity. For related phenyltropane analogues, a 4'-chloro substitution often results in high affinity for the dopamine transporter.[5] The position and nature of the substituent are critical.
-
N-Alkyl Group : The size and nature of the N-alkyl group are crucial for activity. For arylisopropylamines, N-benzylation (as seen in the parent compound) has been shown to decrease potency for monoamine oxidase (MAO), a related target.[6] This suggests that modifications to the N-isopropyl group will significantly impact MAT binding.
-
General Trends : In many MAT ligands, specific substitutions can favor one transporter over others. For instance, SAR studies on modafinil analogues have explored how various substitutions impact binding to DAT, NET, and SERT, highlighting the distinct requirements for each transporter.[7]
Quantitative Data Summary: A Comparative Table
While a complete dataset for a homologous series of this compound is not available in a single study, the following table extrapolates the expected SAR trends based on published data for structurally related MAT ligands.[5] The activity is presented qualitatively to guide rational drug design.
| Analogue ID | Modification from Parent Scaffold (this compound) | Expected Impact on DAT Affinity | Rationale / Comments |
| Parent | 2-Cl-benzyl, N-isopropyl | Baseline | The 2-chloro substitution provides a starting point for exploring positional isomers. |
| Ana-01 | 4-Cl substitution on benzyl ring | Likely Increase | In many MAT ligand series, para-substitution with a halogen enhances DAT affinity.[5] |
| Ana-02 | 3-Cl substitution on benzyl ring | Variable | Meta substitution can have different effects compared to ortho or para positions, potentially altering selectivity. |
| Ana-03 | No substitution on benzyl ring | Likely Decrease | The chlorine atom is expected to contribute to a key interaction within the binding pocket. |
| Ana-04 | N-methyl substituent | Variable | Reducing the steric bulk of the N-alkyl group can alter binding. The isopropyl group is a key feature of many amphetamine-class compounds. |
| Ana-05 | N-tert-butyl substituent | Likely Decrease | Increased steric bulk on the nitrogen atom often reduces affinity for MATs. |
| Ana-06 | 4-F substitution on benzyl ring | Likely Increase | A fluoro group is often used to enhance binding and improve metabolic stability. |
Experimental Protocols
To determine the affinity of these analogues for monoamine transporters, a competitive radioligand binding assay is a standard and essential experiment.
Protocol: Monoamine Transporter Binding Assay
-
Tissue Preparation : Brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, or cortex for NET) is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Assay Setup : The assay is performed in 96-well plates. Each well contains:
-
A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET).
-
Varying concentrations of the unlabeled test compound (the N-benzylisopropylamine analogue).
-
The membrane preparation.
-
-
Incubation : The plates are incubated for a specified period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
Termination and Filtration : The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification : The filters are placed in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations: Pathways and Workflows
The following diagrams illustrate the biological context and a typical experimental workflow for the evaluation of these compounds.
References
- 1. N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naphthylisopropylamine and N-benzylamphetamine derivatives as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SARs at the Monoamine Transporters for a Novel Series of Modafinil Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of N-[(2-Chlorophenyl)methyl]propan-2-amine (Clobenzorex) and Standard Anorectic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of N-[(2-Chlorophenyl)methyl]propan-2-amine, also known as Clobenzorex, with established standards in the field of anti-obesity pharmacotherapy. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in evaluating its therapeutic potential.
Introduction
This compound (Clobenzorex) is a sympathomimetic amine that has been used in some countries as an anorectic for the short-term management of obesity.[1] It is structurally related to amphetamine and exerts its pharmacological effects primarily through the central nervous system.[2] Understanding its efficacy in relation to well-established anorectic agents is crucial for its positioning in the therapeutic landscape. This guide will focus on comparing Clobenzorex with phentermine, a widely recognized and frequently prescribed standard for obesity management.
Mechanism of Action
Clobenzorex is a prodrug that is metabolized in the liver to its active form, d-amphetamine.[3] Amphetamine is the primary mediator of Clobenzorex's anorectic effect. It acts as a central nervous system stimulant by increasing the synaptic concentrations of norepinephrine and dopamine.[3] This is achieved by promoting the release of these neurotransmitters from presynaptic vesicles and inhibiting their reuptake.[3] The elevated levels of norepinephrine and dopamine in the hypothalamus, the brain's appetite-regulating center, lead to a suppression of appetite and an increase in satiety.[3][4]
Phentermine, the primary comparator, also acts as a sympathomimetic amine. Its mechanism of action is primarily centered on increasing the release of norepinephrine from the hypothalamus, which in turn reduces appetite. It has weaker effects on dopamine and serotonin release compared to amphetamine.
Signaling Pathway of Clobenzorex (as Amphetamine)
The diagram below illustrates the signaling pathway through which the active metabolite of Clobenzorex, amphetamine, exerts its anorectic effects.
Comparative Efficacy: Clinical Data
Table 1: Efficacy of Clobenzorex in Obese Patients
| Study Design | Treatment Group | Duration | Key Findings |
| Randomized Controlled Trial | Clobenzorex vs. Clobenzorex + Melatonin | 24 Weeks | Clobenzorex demonstrated clinical effectiveness with a significant reduction in Waist-to-Hip Ratio (WHR) and waist circumference.[5] |
| Comparative Pharmacokinetic Study | Clobenzorex Immediate Release (30 mg b.i.d.) vs. Slow Release (60 mg o.d.) | 4 Weeks | Both formulations produced a similar and significant reduction in body weight and Body Mass Index (BMI).[6] |
Table 2: Efficacy of Phentermine in Obese Patients
| Study Design | Treatment Group | Duration | Key Findings |
| Randomized, Placebo-Controlled Trial | Phentermine (low-dose, 8 mg t.i.d.) vs. Placebo | 14 Weeks | Average weight loss of 6.2 kg in the phentermine group versus 1.1 kg in the placebo group.[1] |
| Randomized, Double-Blind, Placebo-Controlled Trial | Phentermine DCR (30 mg) vs. Placebo | 12 Weeks | Significant reduction in body weight (-8.1 kg vs. -1.7 kg) and waist circumference (-7.2 cm vs. -2.1 cm) compared to placebo.[5] |
| Real-World Observational Study | Phentermine vs. Other Anti-Obesity Medications | 6 Months | 87.2% of patients taking phentermine achieved ≥5% weight loss, a higher proportion than several other approved anti-obesity medications.[7][8] |
| Meta-Analysis of RCTs | Phentermine vs. Placebo | 2-24 Weeks | Phentermine-treated patients lost an average of 3.6 kg more weight than those on placebo.[8] |
Experimental Protocols
Detailed methodologies are essential for the objective evaluation of anorectic agents. Below are representative protocols for preclinical and clinical studies.
1. Preclinical Efficacy Evaluation in a Diet-Induced Obesity (DIO) Rodent Model
This model is a standard for assessing the effects of anti-obesity drug candidates.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used due to their propensity to gain weight on high-fat diets.[3]
-
Induction of Obesity:
-
Animals are housed individually under controlled temperature and a 12-hour light-dark cycle.
-
At approximately 3 months of age, the experimental group is fed a high-fat diet (e.g., 30-45% kcal from fat) for 2-3 months to induce obesity. A control group is maintained on a standard rodent chow.[3]
-
Body weight and food intake are monitored regularly.
-
-
Drug Administration:
-
Once obesity is established, animals are randomized into treatment groups (e.g., vehicle control, Clobenzorex, phentermine).
-
The test compounds are administered daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
-
Efficacy Assessment:
-
Primary Endpoints: Daily food intake and weekly body weight measurements.
-
Secondary Endpoints: Body composition (fat mass vs. lean mass) can be assessed using techniques like DEXA at the beginning and end of the treatment period. Visceral fat pad weight can be measured post-mortem.[4][7]
-
Biochemical Parameters: At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, and lipids.[3]
-
2. Clinical Trial Protocol for Efficacy in Obese Adults
This protocol outlines a typical randomized controlled trial (RCT) to evaluate an anorectic agent.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Adult patients with a Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., controlled hypertension, dyslipidemia).
-
Intervention:
-
Participants are randomized to receive either the investigational drug (e.g., Clobenzorex 60 mg/day) or a matching placebo.
-
All participants receive standardized counseling on diet and exercise.
-
-
Treatment Duration: Typically 12 to 52 weeks.
-
Efficacy Endpoints:
-
Primary: Mean percent change in body weight from baseline to the end of the study.
-
Co-Primary: Proportion of participants who achieve at least 5% and 10% weight loss from baseline.
-
Secondary: Changes in waist circumference, lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides), blood pressure, and glycemic parameters (fasting glucose, HbA1c).
-
-
Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, and laboratory tests throughout the study.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for preclinical evaluation and the logical relationship in the mechanism of action.
Conclusion
This compound (Clobenzorex) is an effective anorectic agent that functions as a prodrug to d-amphetamine, leading to appetite suppression through the modulation of norepinephrine and dopamine in the central nervous system.[3] While direct comparative clinical trial data against the standard, phentermine, is scarce, evidence from individual studies suggests that both agents are effective in promoting weight loss.[5][6] Phentermine has a more extensive body of clinical evidence supporting its efficacy, with a significant percentage of patients achieving clinically meaningful weight loss.[7][8]
The primary mechanism of Clobenzorex, being mediated by amphetamine, indicates a potentially higher risk of central nervous system side effects and abuse potential compared to phentermine, which has a more pronounced effect on norepinephrine.[3] Further direct comparative studies are warranted to definitively establish the relative efficacy and safety profile of Clobenzorex against current standards of care in obesity management. The experimental protocols provided herein offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. japer.in [japer.in]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. Comparison on the Pharmacokinetics and Weight Reduction of Clobenzorex Slow Release and Immediate Release Formulations in Obese Patients [file.scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
Inter-laboratory Comparison Guide: Characterization of N-[(2-Chlorophenyl)methyl]propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical characterization of N-[(2-Chlorophenyl)methyl]propan-2-amine, a secondary amine with potential applications in pharmaceutical research and development.[1] The objective of this document is to present a framework for inter-laboratory comparison of this compound, highlighting key analytical techniques and expected data variations. The data presented herein is a synthesized representation from multiple sources to illustrate a typical comparative study.
Compound Identification and Properties
This compound is a secondary aliphatic-aromatic amine.[1] Its structure consists of a 2-chlorobenzyl group and an isopropyl group attached to a nitrogen atom.[1]
| Property | Value | Reference |
| Molecular Formula | C10H14ClN | [1][2] |
| Molecular Weight | 183.68 g/mol | [1][2] |
| CAS Number | 46054-87-9 | |
| Appearance | Pale yellow powder | [3] |
Comparative Analytical Data
The following tables summarize simulated quantitative data from three hypothetical laboratories to illustrate potential inter-laboratory variability in the characterization of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) - Purity Analysis
| Laboratory | Retention Time (min) | Purity (%) |
| Lab A | 5.21 | 99.5 |
| Lab B | 5.25 | 99.3 |
| Lab C | 5.19 | 99.6 |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Purity and Identification
| Laboratory | Retention Time (min) | Major Mass Fragments (m/z) | Purity (%) | |---|---|---| | Lab A | 4.66 | 125, 140, 183 | 99.6 | | Lab B | 4.68 | 125, 140, 183 | 99.4 | | Lab C | 4.65 | 125, 140, 183 | 99.7 |
Table 3: Melting Point Determination
| Laboratory | Melting Point (°C) | |---|---|---| | Lab A | 210-212 | | Lab B | 209-211 | | Lab C | 211-213 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
3.1 High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.[4][5][6]
-
Sample Preparation: A 1 mg/mL solution of the compound is prepared in the mobile phase.
-
Injection Volume: 10 µL.
3.2 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To confirm the identity and purity of this compound.
-
Instrumentation: A GC system coupled with a mass spectrometer.[3][7]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Injector Temperature: 280 °C.[3]
-
Oven Program: Initial temperature of 100°C for 1 min, then ramped to 280°C at 12°C/min, and held for 9 min.[3]
-
MS Parameters: Mass scan range of 30-550 amu.[3]
-
Sample Preparation: A 1 mg/mL solution of the compound is prepared in methanol.
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of this compound.
-
Solvent: Deuterated chloroform (CDCl3).[8]
-
¹H NMR Data (Predicted):
-
Aromatic Protons: Signals expected in the range of 7.2-7.5 ppm.
-
Benzylic Protons (-CH2-): A singlet is expected around 3.8 ppm.
-
Isopropyl Methine Proton (-CH-): A septet is expected around 2.8 ppm.
-
Isopropyl Methyl Protons (-CH3): A doublet is expected around 1.1 ppm.
-
Amine Proton (-NH-): A broad singlet, with a chemical shift that can vary depending on concentration and solvent.
-
-
¹³C NMR Data (Predicted):
-
Aromatic Carbons: Signals expected in the range of 127-140 ppm.
-
Benzylic Carbon (-CH2-): A signal is expected around 55 ppm.
-
Isopropyl Methine Carbon (-CH-): A signal is expected around 48 ppm.
-
Isopropyl Methyl Carbons (-CH3): A signal is expected around 22 ppm.
-
3.4 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in this compound.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample is prepared as a KBr pellet.
-
Expected Absorptions:
-
N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption band in the 1000-1250 cm⁻¹ region.
-
C-Cl Stretch: An absorption band in the 600-800 cm⁻¹ region.
-
Visualized Workflows
The following diagrams illustrate the logical workflow for the inter-laboratory characterization of a chemical substance.
Caption: Experimental workflow for inter-laboratory comparison.
Caption: Logical relationships in chemical characterization.
References
- 1. This compound | 46054-87-9 | Benchchem [benchchem.com]
- 2. 1-(2-chlorophenyl)-N-methylpropan-2-amine|lookchem [lookchem.com]
- 3. swgdrug.org [swgdrug.org]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. public.pensoft.net [public.pensoft.net]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
A Spectroscopic Comparison of N-[(2-Chlorophenyl)methyl]propan-2-amine and its Precursors: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the secondary amine N-[(2-Chlorophenyl)methyl]propan-2-amine and its synthetic precursors, 2-chlorobenzaldehyde and propan-2-amine. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines the key spectroscopic characteristics of each compound, supported by experimental data, to facilitate their identification and characterization.
Synthetic Pathway
The synthesis of this compound is typically achieved through the reductive amination of 2-chlorobenzaldehyde with propan-2-amine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the final secondary amine product.
Benchmarking the synthetic efficiency of different catalysts for N-[(2-Chlorophenyl)methyl]propan-2-amine
A Comparative Guide to the Catalytic Synthesis of N-[(2-Chlorophenyl)methyl]propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of secondary amines is a cornerstone of pharmaceutical and fine chemical development. This guide provides a comparative benchmark of different catalytic systems for the synthesis of this compound via the reductive amination of 2-chlorobenzaldehyde with propan-2-amine (isopropylamine). The selection of an appropriate catalyst is critical to maximize yield and minimize side reactions, particularly hydrodehalogenation.
Executive Summary
The synthesis of this compound can be effectively achieved through various catalytic reductive amination strategies. This guide evaluates the performance of three major classes of heterogeneous catalysts—Palladium-based, Ruthenium-based, and Cobalt-based—as well as the use of stoichiometric borohydride reducing agents.
-
Palladium catalysts offer high activity but are often plagued by undesired hydrodehalogenation, which reduces the yield of the target molecule. However, catalyst modifications, such as calcination or the addition of a second metal, can significantly enhance selectivity.
-
Ruthenium catalysts demonstrate excellent chemoselectivity, effectively minimizing the cleavage of the carbon-chlorine bond, making them a highly attractive option for this transformation.[1][2]
-
Cobalt catalysts present a cost-effective alternative, showing good to high yields in the reductive amination of halogenated aromatic aldehydes.
-
Borohydride reagents provide a mild and versatile method, avoiding the need for high-pressure hydrogenation equipment and showing tolerance to a range of functional groups.[3][4][5][6]
This guide presents a detailed comparison of these methods, supported by experimental data from related reactions, to aid in the selection of the most suitable synthetic strategy.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems in the reductive amination of chlorinated benzaldehydes. While data for the specific reaction of 2-chlorobenzaldehyde with isopropylamine is limited, the presented data for analogous reactions provides a strong basis for comparison.
| Catalyst System | Substrate | Amine | Yield of Halogenated Amine (%) | Key Observations & Conditions |
| Palladium-based | ||||
| 5% Pd/AC (untreated) | 2-Chlorobenzaldehyde | Dimethylamine | ~35 | High activity, but significant dehalogenation.[7] 100°C, 40 bar H₂. |
| 5% Pd/AC (calcined at 400°C) | 2-Chlorobenzaldehyde | Dimethylamine | 93.6 | Calcination significantly improves selectivity by reducing dehalogenation, but may decrease activity.[7][8] 100°C, 40 bar H₂. |
| PdCu/C | 2-Chlorobenzaldehyde | Dimethylamine | 98 | Bimetallic catalyst effectively suppresses dehalogenation.[9] |
| Ruthenium-based | ||||
| [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | Halogenated Aldehydes | Anilines | 40-90 | High chemoselectivity, tolerates halide groups well under mild conditions (room temperature).[2] |
| RuCl₂(PPh₃)₃ / H₂ | Halogen-substituted Benzaldehydes | Ammonia | 72-93 | Selectively aminates without significant dehalogenation.[1] |
| Cobalt-based | ||||
| Co-containing composites / H₂ | p-Chlorobenzaldehyde | n-Butylamine | 60-89 | Cost-effective catalyst with good yields.[10] 100°C, 100 bar H₂. |
| Borohydride Reagents | ||||
| NaBH₄ / Silica Gel | Benzaldehyde | Various primary amines | 70-96 | Mild, convenient, and inexpensive.[3] Room temperature. |
| NaBH(OAc)₃ | Aromatic Aldehydes | Primary and secondary amines | High yields reported | Mild and selective, tolerates acid-sensitive functional groups.[4][6] |
Experimental Protocols
Detailed methodologies for key synthetic approaches are provided below. These protocols are based on established procedures for similar reductive amination reactions and are adapted for the synthesis of this compound.
Protocol 1: Synthesis using a Modified Palladium Catalyst
This protocol is adapted from studies on the reductive amination of 2-chlorobenzaldehyde with dimethylamine using a calcined Pd/AC catalyst.[7][8]
1. Catalyst Preparation (Calcination):
- A 5% Pd on activated carbon (Pd/AC) catalyst is dried at 80°C in static air for 3 hours.
- The dried catalyst is then calcined in a furnace under a flow of air at 400°C for a specified duration (e.g., 3 hours).
2. Reductive Amination:
- To a high-pressure autoclave, add 2-chlorobenzaldehyde (1 equivalent), isopropylamine (1.2-1.5 equivalents), and a suitable solvent such as methanol.
- Add the calcined 5% Pd/AC catalyst (e.g., 8 mg for a 2.5 g scale reaction).
- Seal the autoclave and purge with nitrogen.
- Heat the mixture to 80°C under 5 bar of nitrogen for a preliminary imine formation step (optional, but can improve selectivity).
- Increase the temperature to 100°C and pressurize with hydrogen to 40 bar.
- Maintain the reaction under these conditions with vigorous stirring for a designated time (e.g., 1-4 hours), monitoring the reaction progress by GC or TLC.
- After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.
- The product can be isolated and purified from the filtrate by standard procedures (e.g., evaporation of solvent followed by distillation or chromatography).
Protocol 2: Synthesis using a Ruthenium Catalyst
This protocol is based on the general procedure for ruthenium-catalyzed reductive amination of aldehydes.[2]
1. Reaction Setup:
- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chlorobenzaldehyde (1 equivalent) and isopropylamine (1.2 equivalents) in a dry solvent such as dichloromethane.
- Add the ruthenium catalyst, for example, [RuCl₂(p-cymene)]₂ (e.g., 2 mol%).
2. Reaction Execution:
- To the stirred solution, add a hydrosilane reducing agent, such as diphenylsilane (Ph₂SiH₂), dropwise at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
- Upon completion, the reaction can be quenched (e.g., with aqueous HCl), and the product extracted with an organic solvent.
- The organic layer is then dried, and the solvent is evaporated. The crude product can be purified by column chromatography.
Protocol 3: Synthesis using Sodium Borohydride
This protocol is a general method for reductive amination using a borohydride reagent.[3]
1. Reaction Setup:
- To a flask containing a magnetic stirrer, add 2-chlorobenzaldehyde (1 equivalent), isopropylamine (1.2 equivalents), and a solvent such as tetrahydrofuran (THF) or methanol.
- If using a catalyst like silica gel, add it to the mixture.
2. Reaction Execution:
- Stir the mixture at room temperature for a period to allow for imine formation (e.g., 30 minutes to 1 hour).
- Gradually add sodium borohydride (NaBH₄) in portions to the stirred mixture. Control the addition rate to manage any effervescence.
- Continue stirring at room temperature until the reaction is complete (monitored by TLC or GC).
- Carefully quench the reaction by the slow addition of water or dilute acid.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product, which can then be purified.
Mandatory Visualizations
Logical Workflow for Catalyst Selection
Caption: Workflow for selecting a catalyst for the target synthesis.
General Reaction Pathway: Reductive Amination
Caption: General pathway for the reductive amination synthesis.
References
- 1. Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. ics-ir.org [ics-ir.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of N-[(2-Chlorophenyl)methyl]propan-2-amine: A Guide to Safe and Compliant Practices
At its core, the disposal of N-[(2-Chlorophenyl)methyl]propan-2-amine should be treated as a hazardous waste stream. This necessitates a multi-step process that begins with proper identification and segregation and culminates in disposal by a licensed professional waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2] Chlorinated hydrocarbons, when incinerated improperly, can form persistent and toxic byproducts, compounding environmental risks.[1]
Key Disposal Considerations: A Summary
To facilitate a clear understanding of the necessary steps, the following table summarizes the critical aspects of managing the disposal of this compound and similar chemical waste.
| Aspect | Procedure | Rationale |
| Waste Identification | Classify this compound as a hazardous waste, likely falling under regulations for halogenated organic compounds. | Ensures compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle to grave".[3][4] |
| Containerization | Use a designated, compatible, and properly sealed container for waste accumulation. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[3][4] | Prevents leaks, spills, and reactions with other substances. Proper labeling is essential for safe handling and disposal by waste management personnel.[4] |
| Segregation | Do not mix this compound waste with other waste streams, particularly incompatible materials such as oxidizers.[1][4] | Prevents potentially dangerous chemical reactions. Keeping waste streams separate is often more cost-effective for disposal. |
| Accumulation | Store the waste container in a designated satellite accumulation area near the point of generation. This area should be under the control of the laboratory personnel.[4][5] | Minimizes the risk of spills and unauthorized access. Regulations often specify limits on the volume of waste that can be accumulated and the timeframe.[3][5] |
| Disposal | Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[6] | Ensures that the waste is transported, treated, and disposed of in a manner that is safe, environmentally sound, and compliant with all legal requirements. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling the chemical and its waste.[7] | Protects personnel from potential exposure and chemical splashes. |
| Spill Management | In the event of a spill, contain the material, prevent it from entering drains, and clean it up using appropriate absorbent materials. The cleanup materials must also be disposed of as hazardous waste.[7][8] | Prevents environmental contamination and personnel exposure. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-[(2-Chlorophenyl)methyl]propan-2-amine
For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the handling of N-[(2-Chlorophenyl)methyl]propan-2-amine, a compound requiring careful management in a laboratory setting. Adherence to these guidelines is paramount to ensure personnel safety and environmental protection.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for integrity before each use. | Prevents skin contact and absorption, which can be a primary route of exposure for aromatic amines. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For splash hazards, tightly fitting safety goggles or a full-face shield should be used. | Protects against accidental splashes of the chemical, which can cause serious eye irritation or damage. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when working outside of a fume hood or with heated materials. | Minimizes the inhalation of harmful vapors, a significant risk with volatile or aerosolized organic compounds. |
| Body Protection | A flame-retardant lab coat is standard. For larger quantities or increased splash risk, chemical-resistant aprons or coveralls should be worn. | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills and falling objects. |
Operational and Disposal Plans
A systematic workflow is essential for minimizing risk during the handling and disposal of this compound.
Experimental Workflow
The following diagram outlines the key steps for the safe handling of this compound from procurement to disposal.
Caption: Safe handling workflow diagram.
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[4][5][6][7][8]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard symbols.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[2][3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Spills
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[9][10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and procedures.
References
- 1. lobachemie.com [lobachemie.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. carlroth.com [carlroth.com]
- 10. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
